Etidocaine Hydrochloride
Description
This compound is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 1976.
See also: Etidocaine (has active moiety); Epinephrine; this compound (component of); Epinephrine bitartrate; this compound (component of).
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
N-(2,6-dimethylphenyl)-2-[ethyl(propyl)amino]butanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2O.ClH/c1-6-12-19(8-3)15(7-2)17(20)18-16-13(4)10-9-11-14(16)5;/h9-11,15H,6-8,12H2,1-5H3,(H,18,20);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMWQQUMMGGIGJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC)C(CC)C(=O)NC1=C(C=CC=C1C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70957895 | |
| Record name | N-(2,6-Dimethylphenyl)-2-[ethyl(propyl)amino]butanimidic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70957895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36637-19-1, 38188-13-5, 38188-14-6 | |
| Record name | Etidocaine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36637-19-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Etidocaine hydrochloride, (+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038188135 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Etidocaine hydrochloride, (-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038188146 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(2,6-Dimethylphenyl)-2-[ethyl(propyl)amino]butanimidic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70957895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (±)-N-(2,6-dimethylphenyl)-2-(ethylpropylamino)butyramide monohydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.297 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETIDOCAINE HYDROCHLORIDE, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YGD0Y35434 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | ETIDOCAINE HYDROCHLORIDE, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/60YD32QL30 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | ETIDOCAINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G6N3B3U8E6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Etidocaine Hydrochloride's Mechanism of Action on Sodium Channels: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of etidocaine hydrochloride on voltage-gated sodium channels. Etidocaine, a long-acting amide local anesthetic, exerts its effects by blocking the propagation of action potentials in neuronal and cardiac tissues. This blockade is achieved through a complex interaction with sodium channels, which is both state- and frequency-dependent. This document details the molecular basis of this interaction, presents quantitative data on etidocaine's potency and kinetics, and outlines the experimental protocols used to elucidate these mechanisms.
Core Mechanism: State-Dependent Blockade of the Sodium Channel Pore
Etidocaine's primary mechanism of action is the blockade of the inner pore of voltage-gated sodium channels. This blockade is not a simple occlusion but is highly dependent on the conformational state of the channel. The prevailing theory explaining this phenomenon is the Modulated Receptor Hypothesis , which posits that local anesthetics bind with different affinities to the resting, open, and inactivated states of the sodium channel.[1][2] Etidocaine exhibits a significantly higher affinity for the open and inactivated states compared to the resting state.[1][3] This state-dependent binding is the basis for its use-dependent or "phasic" block, where the degree of inhibition increases with the frequency of nerve stimulation.[4]
The Local Anesthetic Binding Site
Site-directed mutagenesis studies have identified key amino acid residues within the S6 transmembrane segments of the sodium channel's four homologous domains (I-IV) that form the local anesthetic binding site.[5] For the rat brain Nav1.2 channel, the phenylalanine residue at position 1764 (F1764) and the tyrosine residue at position 1771 (Y1771) in the IVS6 segment are critical for high-affinity binding of etidocaine to the inactivated state.[5][6] Mutation of F1764 to alanine (F1764A) results in a dramatic 130-fold reduction in etidocaine block, while the Y1771A mutation causes a 35-fold reduction.[7] Another important residue is isoleucine at position 409 (I409) in the DIS6 segment, where an alanine substitution (I409A) leads to a sixfold decrease in the inactivated state block by etidocaine.[5]
The binding of etidocaine to these residues is thought to stabilize the inactivated state of the channel, thereby prolonging the refractory period and preventing the propagation of further action potentials.[1]
Quantitative Analysis of Etidocaine's Interaction with Sodium Channels
The potency and kinetics of etidocaine's interaction with sodium channels have been quantified through various electrophysiological studies. The following tables summarize key quantitative data.
| Parameter | Value | Channel Type/Preparation | Reference |
| IC50 (Tonic Block) | 18 µM | Voltage-dependent Na+ channels in peripheral nerve | [8] |
| Relaxation Time Constant | 8 seconds | Rana catesbiana nodes of Ranvier (at 15 µM etidocaine) | [3] |
Table 1: Potency and Kinetics of Etidocaine on Sodium Channels
| Mutation | Effect on Etidocaine Block | Fold Reduction in Block | Sodium Channel Isoform | Reference |
| F1764A | Reduces affinity for the inactivated state | 130-fold | Rat brain Nav1.2 | [7] |
| Y1771A | Reduces affinity for the inactivated state | 35-fold | Rat brain Nav1.2 | [7] |
| I409A | Decreases inactivated state block | 6-fold | Rat brain Nav1.2 | [5] |
Table 2: Impact of Key Amino Acid Mutations on Etidocaine Blockade
Signaling Pathways and Logical Relationships
The interaction of etidocaine with the sodium channel can be visualized as a dynamic process governed by the channel's state transitions.
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the mechanism of action of etidocaine on sodium channels.
Whole-Cell Voltage Clamp
The whole-cell voltage clamp technique is the gold standard for studying the effects of drugs on ion channels in isolated cells.[9] This method allows for the control of the cell's membrane potential while measuring the resulting ionic currents.
Experimental Workflow:
Solutions and Reagents:
-
External (Bath) Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjusted to pH 7.4 with NaOH.[10]
-
Internal (Pipette) Solution (in mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 10 EGTA. Adjusted to pH 7.2 with CsOH.[10] Cesium is used to block potassium channels, isolating the sodium current.
Voltage-Clamp Pulse Protocol for Use-Dependent Block:
To measure use-dependent (phasic) block, a train of depolarizing pulses is applied from a holding potential.
-
Hold the cell at a hyperpolarized potential (e.g., -100 mV) to ensure most channels are in the resting state.
-
Apply a train of short depolarizing pulses (e.g., to -10 mV for 20 ms) at a specific frequency (e.g., 1 Hz, 5 Hz, 10 Hz).
-
Measure the peak sodium current elicited by each pulse.
-
In the presence of etidocaine, a progressive decrease in the peak current with each pulse will be observed, demonstrating use-dependent block.
Site-Directed Mutagenesis
Site-directed mutagenesis is a molecular biology technique used to create specific, targeted changes in a DNA sequence.[11] This is crucial for identifying the amino acid residues involved in drug binding.
Experimental Workflow:
Key Steps:
-
Primer Design: Design complementary oligonucleotide primers that contain the desired mutation (e.g., changing the codon for phenylalanine to alanine at position 1764). The primers should have sufficient flanking regions of the correct sequence to ensure specific annealing to the wild-type plasmid DNA.[12]
-
PCR Amplification: Perform a polymerase chain reaction (PCR) using a high-fidelity DNA polymerase, the wild-type sodium channel plasmid as a template, and the mutagenic primers. The PCR will generate copies of the plasmid containing the desired mutation.[13]
-
DpnI Digestion: The PCR product is treated with the restriction enzyme DpnI, which specifically digests methylated and hemimethylated DNA. The parental plasmid DNA, which was isolated from a bacterial host, will be methylated and thus degraded. The newly synthesized, mutated DNA is unmethylated and will remain intact.[13]
-
Transformation: The DpnI-treated DNA is transformed into competent E. coli cells.[11]
-
Selection and Verification: The transformed bacteria are plated on a selective antibiotic medium. Individual colonies are picked, and the plasmid DNA is purified. The presence of the desired mutation is confirmed by DNA sequencing.[11]
Conclusion
This compound's mechanism of action on sodium channels is a sophisticated process characterized by state-dependent binding to the channel's inner pore. Its higher affinity for open and inactivated states leads to a potent, use-dependent blockade of sodium currents, which underlies its clinical efficacy as a long-acting local anesthetic. The identification of key amino acid residues in the S6 segments has provided a molecular basis for this interaction. The quantitative data and experimental protocols outlined in this guide offer a foundational understanding for researchers and professionals in the field of pharmacology and drug development, paving the way for the rational design of novel ion channel modulators.
References
- 1. State-Dependent Inhibition of Sodium Channels by Local Anesthetics: A 40-Year Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of use-dependent block of sodium channels in excitable membranes by local anesthetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The rates of interaction of local anesthetics with sodium channels in nerve - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bio.libretexts.org [bio.libretexts.org]
- 5. Sodium Channels and Local Anesthetics—Old Friends With New Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Electrophysiological characterization of Na+ currents in acutely isolated human hippocampal dentate granule cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Transfection methods for high-throughput cellular assays of voltage-gated calcium and sodium channels involved in pain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kinetics of local anesthetic inhibition of neuronal sodium currents. pH and hydrophobicity dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 10. Frontiers | An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics [frontiersin.org]
- 11. assaygenie.com [assaygenie.com]
- 12. Site-Directed Mutagenesis (Stratagene protocol) | McManus Lab [mcmanuslab.ucsf.edu]
- 13. Site-Directed Mutagenesis | Şen Lab [receptor.nsm.uh.edu]
Etidocaine Hydrochloride: A Technical Guide to Lipid Solubility and Protein Binding
For Researchers, Scientists, and Drug Development Professionals
Introduction
Etidocaine hydrochloride is a long-acting amide-type local anesthetic renowned for its rapid onset and prolonged duration of action.[1][2] These pharmacokinetic properties are intrinsically linked to its physicochemical characteristics, primarily its lipid solubility and protein binding capacity. A thorough understanding of these parameters is crucial for optimizing drug delivery, predicting clinical efficacy and toxicity, and developing novel anesthetic formulations. This technical guide provides an in-depth analysis of the lipid solubility and protein binding of this compound, complete with quantitative data, detailed experimental protocols, and visual representations of experimental workflows and mechanisms of action.
Physicochemical Properties of this compound
The clinical performance of etidocaine is largely dictated by its chemical structure, which confers a high degree of lipid solubility and a strong affinity for plasma proteins.[2]
Quantitative Data Summary
The following table summarizes the key quantitative parameters related to the lipid solubility and protein binding of this compound.
| Parameter | Value | Description |
| Lipid Solubility | ||
| Octanol-Water Partition Coefficient (log P) | 3.05 - 4.46 | A measure of the differential solubility of a compound in a hydrophobic (octanol) versus a hydrophilic (water) phase. A higher log P indicates greater lipid solubility. |
| Protein Binding | ||
| Plasma Protein Binding | ~95% | The fraction of the drug in the bloodstream that is bound to plasma proteins, primarily alpha-1-acid glycoprotein. |
| pKa | 7.74 | The acid dissociation constant, which influences the degree of ionization of the drug at physiological pH and consequently its ability to cross cell membranes.[2] |
Experimental Protocols
The determination of lipid solubility and protein binding are fundamental assays in preclinical drug development. The following sections detail the methodologies for quantifying these properties for this compound.
Determination of Lipid Solubility: Octanol-Water Partition Coefficient (Shake-Flask Method)
The octanol-water partition coefficient (P) is a widely accepted measure of a drug's lipophilicity. The shake-flask method is a classical and reliable technique for its determination.[3]
Principle: This method involves the partitioning of a solute between two immiscible liquid phases, typically n-octanol and water. The ratio of the concentration of the solute in the octanol phase to its concentration in the aqueous phase at equilibrium is the partition coefficient.
Materials:
-
This compound
-
n-Octanol (pre-saturated with water)
-
Purified water (pre-saturated with n-octanol)
-
Glassware (e.g., separatory funnels, flasks)
-
Shaker
-
Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in the aqueous phase at a known concentration.
-
-
Partitioning:
-
In a separatory funnel, add a known volume of the this compound aqueous solution and a known volume of n-octanol.
-
Seal the funnel and shake vigorously for a predetermined period (e.g., 1-2 hours) to ensure equilibrium is reached.
-
Allow the two phases to separate completely.
-
-
Sample Analysis:
-
Carefully separate the aqueous and octanol phases.
-
Determine the concentration of this compound in each phase using a suitable analytical method.
-
-
Calculation:
-
The partition coefficient (P) is calculated as: P = [Concentration in Octanol] / [Concentration in Water]
-
The result is often expressed as its base-10 logarithm (log P).
-
Determination of Protein Binding: Equilibrium Dialysis
Equilibrium dialysis is a robust method for determining the extent to which a drug binds to plasma proteins.[4][5]
Principle: This technique utilizes a semipermeable membrane that allows the passage of small molecules (unbound drug) but retains large molecules (proteins and protein-bound drug). The drug and protein solution is placed on one side of the membrane, and a buffer solution is placed on the other. At equilibrium, the concentration of the unbound drug is the same on both sides of the membrane.
Materials:
-
This compound
-
Human plasma (or a solution of a specific plasma protein like alpha-1-acid glycoprotein)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Equilibrium dialysis apparatus (e.g., multi-well plates with dialysis membrane inserts)
-
Incubator with shaker
-
Analytical instrument for quantification (e.g., LC-MS/MS)
Procedure:
-
Preparation:
-
Spike the human plasma with this compound to a known concentration.
-
-
Dialysis:
-
Add the drug-spiked plasma to the donor chamber of the dialysis unit.
-
Add an equal volume of PBS to the receiver chamber.
-
Seal the unit and incubate at 37°C with gentle shaking for a sufficient time to reach equilibrium (typically 4-24 hours).
-
-
Sample Analysis:
-
After incubation, collect samples from both the plasma and buffer chambers.
-
Determine the concentration of this compound in both samples using a sensitive analytical method.
-
-
Calculation:
-
The fraction of unbound drug is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.
-
The percentage of protein binding is calculated as: % Bound = (1 - (Concentration in Buffer / Concentration in Plasma)) * 100
-
Determination of Protein Binding: Ultrafiltration
Ultrafiltration is another common method for assessing plasma protein binding, offering a faster alternative to equilibrium dialysis.[6][7]
Principle: This method separates free drug from protein-bound drug by centrifuging a plasma sample through a filter with a specific molecular weight cutoff. The filter retains the larger protein-drug complexes, while the smaller, unbound drug passes through into the ultrafiltrate.
Materials:
-
This compound
-
Human plasma
-
Ultrafiltration devices (e.g., centrifugal filter units with a low-binding membrane)
-
Centrifuge
-
Analytical instrument for quantification (e.g., LC-MS/MS)
Procedure:
-
Preparation:
-
Spike the human plasma with this compound to a known concentration and allow it to equilibrate.
-
-
Ultrafiltration:
-
Add the drug-spiked plasma to the sample reservoir of the ultrafiltration device.
-
Centrifuge the device according to the manufacturer's instructions to collect the ultrafiltrate.
-
-
Sample Analysis:
-
Determine the concentration of this compound in the ultrafiltrate. This represents the unbound drug concentration.
-
-
Calculation:
-
The fraction of unbound drug is the ratio of the concentration in the ultrafiltrate to the total initial concentration in the plasma.
-
The percentage of protein binding is calculated as: % Bound = (1 - (Concentration in Ultrafiltrate / Total Concentration in Plasma)) * 100
-
Visualizations
Experimental Workflow for Physicochemical Characterization
Caption: Experimental workflows for determining lipid solubility and protein binding.
Mechanism of Action: Sodium Channel Blockade
Etidocaine, like other local anesthetics, exerts its effect by blocking voltage-gated sodium channels in the neuronal cell membrane. This action prevents the influx of sodium ions that is necessary for the depolarization and propagation of nerve impulses, resulting in a localized anesthetic effect.[8]
Caption: Mechanism of etidocaine action on voltage-gated sodium channels.
Conclusion
The high lipid solubility and extensive protein binding of this compound are pivotal to its clinical profile as a long-acting local anesthetic. A comprehensive grasp of these properties, facilitated by robust experimental methodologies, is indispensable for the rational design of drug delivery systems and for predicting the pharmacokinetic and pharmacodynamic behavior of etidocaine in various clinical settings. The information and protocols presented in this guide are intended to support researchers and drug development professionals in their efforts to further explore and harness the therapeutic potential of etidocaine.
References
- 1. abmole.com [abmole.com]
- 2. Duranest (Etidocaine HCl): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 3. Octanol-water partition coefficient measurements for the SAMPL6 Blind Prediction Challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protein Binding by Equilibrium Dialysis [bio-protocol.org]
- 5. enamine.net [enamine.net]
- 6. Ultrafiltration in serum protein binding determinations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Sequential Ultrafiltration Method to Enhance the Accuracy and Throughput in Plasma Protein Binding Tests - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CAS 36637-19-1: this compound | CymitQuimica [cymitquimica.com]
An In-depth Technical Guide to the Laboratory Synthesis of Etidocaine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the laboratory-scale synthesis of Etidocaine Hydrochloride, an amide-type local anesthetic. The synthesis is presented as a three-step process, commencing with the formation of an amide intermediate, followed by an alkylation reaction, and concluding with the conversion to the hydrochloride salt. This document outlines detailed experimental protocols, quantitative data for all relevant compounds, and a visual representation of the synthetic pathway.
Synthesis Pathway Overview
The synthesis of this compound proceeds through the following key steps:
-
Amide Formation: The initial step involves the acylation of 2,6-dimethylaniline with 2-bromobutyryl chloride to yield the intermediate, 2-Bromo-N-(2,6-dimethylphenyl)butanamide.
-
Alkylation: The subsequent alkylation of the amide intermediate with N-ethylpropylamine affords the etidocaine free base.
-
Salt Formation: Finally, the etidocaine base is converted to its more stable and water-soluble hydrochloride salt.
The overall synthetic scheme is depicted in the flowchart below.
Etidocaine Hydrochloride: A Deep Dive into its Molecular Structure and Activity Relationship
For Researchers, Scientists, and Drug Development Professionals
Introduction
Etidocaine hydrochloride, an amide-type local anesthetic, has long been a subject of interest in the field of pharmacology due to its rapid onset and long duration of action. Marketed under the trade name Duranest, it provides effective nerve blockade for various surgical and regional anesthesia procedures.[1][2] This technical guide provides an in-depth analysis of the molecular structure of this compound and its intricate relationship with its pharmacological activity. We will explore its physicochemical properties, mechanism of action, structure-activity relationships, and key experimental protocols for its evaluation.
Molecular Structure and Physicochemical Properties
This compound is chemically designated as N-(2,6-dimethylphenyl)-2-(ethylpropylamino)butanamide hydrochloride. Its molecular structure consists of three key components characteristic of amide local anesthetics: a lipophilic aromatic ring (a 2,6-dimethylphenyl group), an intermediate amide linkage, and a hydrophilic tertiary amine.
The physicochemical properties of etidocaine are pivotal to its anesthetic profile. These properties, along with those of the related local anesthetic lidocaine, are summarized in the table below for comparative analysis.
| Property | Etidocaine | Lidocaine | Reference(s) |
| Molecular Weight ( g/mol ) | 276.42 | 234.34 | [3] |
| pKa (25°C) | 7.74 | 7.9 | [4] |
| Octanol/Buffer Partition Coefficient | 7,317 | 366 | [4] |
| Protein Binding (%) | 94 | 64 | [4] |
| Onset of Action | Fast (3-5 minutes) | Fast (3-5 minutes) | [4] |
| Duration of Action | Long (5-10 hours) | Moderate (1-2 hours) | [4] |
Mechanism of Action: Blocking the Sodium Ion Channel
The primary mechanism of action for etidocaine, like other local anesthetics, is the blockade of voltage-gated sodium channels in the neuronal membrane.[5][6] This action inhibits the influx of sodium ions that is necessary for the generation and conduction of nerve impulses.
The process can be visualized as a sequence of events:
Caption: Etidocaine's pathway from injection to nerve impulse blockade.
At physiological pH, a portion of the protonated (charged) this compound is converted to its uncharged base form. This lipid-soluble form readily diffuses across the nerve sheath and membrane. Once in the axoplasm, it re-equilibrates, and the charged form binds to a specific receptor site within the pore of the sodium channel. This binding stabilizes the channel in an inactivated state, preventing the conformational changes necessary for sodium ion passage and subsequent nerve depolarization. The result is a reversible blockade of nerve conduction and a localized anesthetic effect.
Structure-Activity Relationship (SAR)
The anesthetic profile of etidocaine is a direct consequence of its molecular architecture. The relationship between its structure and activity can be understood by examining its three core components:
-
Aromatic Ring: The 2,6-dimethylphenyl group is a key lipophilic moiety. The presence of the two methyl groups ortho to the amide linkage provides steric hindrance, which protects the amide bond from rapid hydrolysis by amidases, thereby contributing to its long duration of action. Increasing the lipophilicity of the aromatic ring generally enhances the potency and duration of action of local anesthetics.
-
Intermediate Chain: The amide linkage in etidocaine is more stable to hydrolysis than the ester linkage found in older local anesthetics like procaine. The length and structure of the intermediate chain can influence the drug's potency and toxicity.
-
Tertiary Amine: The ethyl and propyl groups on the tertiary amine contribute to the overall lipophilicity of the molecule. The pKa of the tertiary amine is a critical determinant of the onset of action. A pKa closer to the physiological pH results in a greater proportion of the uncharged base at the site of injection, facilitating more rapid diffusion across the nerve membrane and a faster onset of anesthesia.[4] Etidocaine's pKa of 7.74 is very close to physiological pH, contributing to its rapid onset.[4]
The high lipid solubility and high degree of protein binding of etidocaine are major contributors to its long duration of action.[4] The highly lipid-soluble molecule partitions readily into the lipid-rich nerve membrane and surrounding tissues, creating a local reservoir of the drug. Its high affinity for plasma proteins also reduces its clearance from the site of action.
The logical relationship between etidocaine's structural features and its activity profile can be summarized as follows:
Caption: Key structural features of etidocaine and their influence on its activity.
Experimental Protocols
The evaluation of local anesthetics like etidocaine involves a variety of in vitro and in vivo experimental models. Below are descriptions of key methodologies.
In Vitro Evaluation: Sodium Channel Blockade
Objective: To determine the potency and kinetics of etidocaine in blocking voltage-gated sodium channels.
Methodology: Patch-clamp electrophysiology is the gold standard for studying the interaction of local anesthetics with sodium channels.
-
Cell Culture: A cell line stably expressing the desired sodium channel subtype (e.g., Nav1.5 for cardiac toxicity studies) is cultured.
-
Electrophysiological Recording: Whole-cell voltage-clamp recordings are performed. A glass micropipette forms a high-resistance seal with the cell membrane, allowing control of the membrane potential and measurement of the resulting ionic currents.
-
Experimental Protocol:
-
A holding potential is applied to the cell to keep the sodium channels in a resting state.
-
Depolarizing voltage steps are applied to elicit sodium currents.
-
Etidocaine is introduced into the extracellular solution at various concentrations.
-
The reduction in the peak sodium current in the presence of etidocaine is measured to determine the concentration-response relationship and calculate the IC50 (the concentration that inhibits 50% of the current).
-
To assess use-dependent block, a train of depolarizing pulses is applied. A greater degree of block with successive pulses indicates that the drug preferentially binds to the open or inactivated states of the channel.
-
In Vivo Evaluation: Sciatic Nerve Block Model in Rats
Objective: To assess the onset, duration, and potency of the anesthetic effect of etidocaine in a living organism.
Methodology: The rat sciatic nerve block model is a widely used preclinical model for evaluating local anesthetics.
-
Animal Preparation: Adult male Sprague-Dawley rats are anesthetized. The area over the hip and thigh is shaved and prepared for injection.
-
Nerve Localization: A nerve stimulator is used to locate the sciatic nerve. A needle connected to the stimulator is inserted, and the location is confirmed by observing motor responses (e.g., foot plantar flexion) at a low current.
-
Drug Administration: Once the nerve is located, a specific volume and concentration of this compound solution are injected around the nerve.
-
Assessment of Anesthesia:
-
Motor Block: The degree of motor blockade is assessed at regular intervals by observing the animal's ability to use the injected limb or by measuring grip strength.
-
Sensory Block: Nociceptive blockade is evaluated using a thermal (hot plate or radiant heat) or mechanical (von Frey filaments) stimulus applied to the paw of the injected limb. The latency to withdrawal is measured.
-
-
Data Analysis: The onset of anesthesia is defined as the time to the complete loss of motor or sensory function. The duration of anesthesia is the time from onset to the complete recovery of function.
The workflow for a typical in vivo evaluation can be illustrated as follows:
Caption: Workflow for assessing the efficacy of etidocaine in a rat sciatic nerve block model.
Conclusion
The pharmacological profile of this compound is a compelling example of the principles of structure-activity relationships in drug design. Its rapid onset, high potency, and long duration of action are directly attributable to its unique molecular structure, particularly its high lipophilicity, stable amide linkage, and a pKa that is favorable for rapid diffusion across neuronal membranes. A thorough understanding of these relationships, supported by robust in vitro and in vivo experimental evaluation, is essential for the development of novel local anesthetics with improved efficacy and safety profiles. While specific SAR studies on a wide range of etidocaine analogues are not extensively available in the literature, the principles derived from the study of other amide local anesthetics provide a strong framework for predicting the effects of structural modifications. Future research focusing on the synthesis and evaluation of etidocaine derivatives could lead to the discovery of new agents with even more desirable clinical characteristics.
References
- 1. e-century.us [e-century.us]
- 2. Etidocaine, a new local anesthetic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Etidocaine | C17H28N2O | CID 37497 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Clinical Pharmacology of Local Anesthetics | Anesthesia Key [aneskey.com]
- 5. Structural basis for antiarrhythmic drug interactions with the human cardiac sodium channel - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural basis for inhibition of the cardiac sodium channel by the atypical antiarrhythmic drug ranolazine - PMC [pmc.ncbi.nlm.nih.gov]
Initial Studies on Etidocaine Hydrochloride Neurotoxicity in Cell Culture: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the initial in vitro studies investigating the neurotoxic potential of the amide-type local anesthetic, etidocaine hydrochloride. The document summarizes available quantitative data, details relevant experimental protocols, and illustrates the key signaling pathways implicated in local anesthetic-induced neurotoxicity. While specific data on etidocaine is limited, this guide supplements current knowledge with broader findings from the class of amide local anesthetics to provide a comprehensive understanding for research and development purposes.
Data Presentation
Initial studies on the neurotoxicity of etidocaine have focused on its potential to induce apoptosis in neuronal cell lines. The following table summarizes the quantitative data from a study investigating the concentration-dependent effects of etidocaine on early apoptosis in the human neuroblastoma SHEP cell line after a 24-hour incubation period.[1]
| Etidocaine Concentration (mM) | Induction of Early Apoptosis (% of Cell Population) |
| 0.1 | ~5% |
| 0.3 | ~15% |
| 1.0 | ~25% |
| 3.0 | ~15% (Note: Decrease suggests a shift towards necrosis at higher concentrations) |
Note: The data indicates that at lower concentrations, etidocaine induces a concentration-dependent increase in early apoptosis.[1] However, as the concentration rises to 3.0 mM, the percentage of early apoptotic cells decreases, suggesting a transition to other forms of cell death, such as necrosis, at higher concentrations.[1]
Experimental Protocols
The primary method for quantifying etidocaine-induced apoptosis in cell culture has been flow cytometry using a double-staining method with Annexin V-fluorescein isothiocyanate (FITC) and 7-amino-actinomycin D (7-AAD).[1]
Protocol: Assessment of Apoptosis by Flow Cytometry
This protocol outlines the key steps for evaluating apoptosis in a neuroblastoma cell line (e.g., SHEP or SH-SY5Y) following exposure to this compound.
1. Cell Culture and Treatment:
-
Culture human neuroblastoma cells (e.g., SHEP) in a suitable medium (e.g., RPMI 1640) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Seed the cells in appropriate culture plates and allow them to adhere overnight.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or culture medium).
-
Treat the cells with varying concentrations of etidocaine (e.g., 0.1 mM, 0.3 mM, 1.0 mM, 3.0 mM) for a predetermined duration (e.g., 24 hours). Include an untreated control group.
2. Cell Harvesting and Staining:
-
Following incubation, collect both the culture supernatant (containing floating, potentially apoptotic cells) and the adherent cells, which are detached using a gentle method like trypsinization.
-
Wash the collected cells twice with cold phosphate-buffered saline (PBS).
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[2]
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.[2]
-
Add 5 µL of Annexin V-FITC and 5 µL of 7-AAD staining solution.[2]
-
Gently vortex the cell suspension and incubate for 15 minutes at room temperature in the dark.[2]
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.[3]
3. Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer as soon as possible (ideally within one hour).
-
Set up appropriate compensation controls for FITC and 7-AAD.
-
Acquire data and analyze the cell populations:
-
Viable cells: Annexin V-negative and 7-AAD-negative.
-
Early apoptotic cells: Annexin V-positive and 7-AAD-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and 7-AAD-positive.
-
Necrotic cells: Annexin V-negative and 7-AAD-positive.
-
Mandatory Visualizations
Experimental Workflow for Apoptosis Assessment
Caption: Workflow for assessing etidocaine-induced apoptosis via flow cytometry.
Generalized Signaling Pathways in Amide Local Anesthetic Neurotoxicity
While specific signaling pathways for this compound have not been fully elucidated, studies on other amide local anesthetics like lidocaine and bupivacaine point to the involvement of the intrinsic apoptosis pathway, as well as the PI3K/Akt and MAPK signaling cascades.[4]
1. Intrinsic (Mitochondrial) Apoptosis Pathway
Caption: Generalized intrinsic apoptosis pathway in local anesthetic neurotoxicity.
2. PI3K/Akt and MAPK Signaling Pathways
References
Methodological & Application
Application Notes and Protocols: Utilizing Etidocaine Hydrochloride in Patch Clamp Studies of Ion Channels
For Researchers, Scientists, and Drug Development Professionals
Introduction
Etidocaine hydrochloride is a long-acting amide-type local anesthetic that exerts its effects by modulating the function of various ion channels. The patch clamp technique is an indispensable tool for investigating the electrophysiological properties of these channels at the single-channel and whole-cell levels. This document provides detailed application notes and protocols for the use of this compound in patch clamp studies to characterize its interaction with voltage-gated sodium, potassium, and calcium channels.
Data Presentation: Etidocaine's Effects on Ion Channels
The following tables summarize the quantitative data on the inhibitory effects of etidocaine on different ion channels as determined by patch clamp studies.
| Ion Channel Type | Preparation | Etidocaine Potency (IC50) | Reference |
| Voltage-gated Na+ Channels | Enzymatically dissociated sciatic nerve fibers of Xenopus laevis | 18 µM (tonic block) | [1] |
| Voltage-gated K+ Channels | Enzymatically dissociated sciatic nerve fibers of Xenopus laevis | 176 µM | [1] |
| Flicker K+ Channel | Enzymatically demyelinated peripheral amphibian nerve fibers | 8.6 µM (extracellular application) | [2][3] |
| Flicker K+ Channel | Enzymatically demyelinated peripheral amphibian nerve fibers | 16 µM (axoplasmic application) | [3] |
| Tandem Pore Domain K+ Channel (TASK) | Xenopus laevis oocytes expressing cloned channels | 39 µM | [4] |
| Parameter | Ion Channel | Value | Conditions | Reference |
| Closed Time Constant (τc) | Flicker K+ Channel | 133 ms | Independent of concentration | [2][3] |
Mechanism of Action
Etidocaine, like other local anesthetics, primarily functions by blocking voltage-gated sodium channels, thereby preventing the generation and propagation of action potentials.[5][6] The proposed mechanism involves the drug, in its charged form, accessing a binding site within the inner pore of the channel.[5][7] This binding is state-dependent, with a higher affinity for the open and inactivated states of the channel, leading to use-dependent or phasic block.[6][7]
Beyond sodium channels, etidocaine also exhibits inhibitory effects on various potassium channels, which can contribute to its overall electrophysiological profile.[1][2][3][4][8] The blockade of potassium channels can lead to membrane depolarization.[2][3] While less potent, local anesthetics can also inhibit voltage-dependent calcium channels.[9]
Experimental Protocols
The following are generalized protocols for studying the effects of this compound on ion channels using the whole-cell patch clamp technique. These should be adapted based on the specific ion channel, cell type, and experimental goals.
Cell Preparation
-
Cultured Cells (e.g., HEK293, CHO expressing the channel of interest):
-
Culture cells to 70-90% confluency on glass coverslips.
-
Prior to recording, wash the cells with extracellular solution.
-
-
Acutely Dissociated Neurons (e.g., DRG neurons):
-
Dissect the desired tissue (e.g., dorsal root ganglia).
-
Enzymatically digest the tissue (e.g., with collagenase and trypsin) to isolate individual neurons.
-
Plate the dissociated neurons on coated coverslips and allow them to adhere.
-
-
Tissue Slices (e.g., brain or spinal cord slices):
-
Prepare acute tissue slices (200-300 µm thick) using a vibratome in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).
-
Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour before recording.
-
Solutions
-
Extracellular (Bath) Solution (example for Na+ currents):
-
140 mM NaCl
-
5 mM KCl
-
2 mM CaCl₂
-
1 mM MgCl₂
-
10 mM HEPES
-
10 mM Glucose
-
Adjust pH to 7.4 with NaOH.
-
Adjust osmolarity to ~310 mOsm.
-
-
Intracellular (Pipette) Solution (example for Na+ currents, Cs+ to block K+ currents):
-
140 mM CsF
-
10 mM NaCl
-
1 mM EGTA
-
10 mM HEPES
-
Adjust pH to 7.2 with CsOH.
-
Adjust osmolarity to ~290 mOsm.
-
-
This compound Stock Solution:
-
Prepare a high-concentration stock solution (e.g., 10-100 mM) of this compound in deionized water or an appropriate solvent.
-
Store aliquots at -20°C.
-
On the day of the experiment, dilute the stock solution to the desired final concentrations in the extracellular solution.
-
Patch Clamp Recording
-
Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with intracellular solution.
-
Establish Whole-Cell Configuration:
-
Approach the cell with the patch pipette while applying positive pressure.
-
Form a giga-ohm seal (>1 GΩ) between the pipette tip and the cell membrane.
-
Rupture the membrane patch with a brief pulse of suction to achieve the whole-cell configuration.
-
-
Voltage-Clamp Protocol:
-
For Tonic Block of Na+ Channels:
-
Hold the membrane potential at a hyperpolarized level (e.g., -100 mV) to ensure most channels are in the resting state.
-
Apply brief depolarizing steps (e.g., to 0 mV for 20 ms) to elicit inward Na+ currents.
-
-
For Use-Dependent Block of Na+ Channels:
-
Hold the membrane potential at a more depolarized level (e.g., -70 mV).
-
Apply a train of depolarizing pulses (e.g., to 0 mV for 10 ms at 1-10 Hz).
-
-
For K+ Channels:
-
Hold the membrane potential at a hyperpolarized level (e.g., -80 mV).
-
Apply depolarizing steps to a range of potentials (e.g., -60 mV to +60 mV) to elicit outward K+ currents.
-
-
-
Data Acquisition:
-
Record currents using a patch clamp amplifier and digitizer.
-
Filter the currents (e.g., at 2-5 kHz) and sample at an appropriate frequency (e.g., 10-20 kHz).
-
Use data acquisition software (e.g., pCLAMP) to control voltage protocols and record data.
-
Drug Application
-
Obtain a stable baseline recording of the ion channel currents in the control extracellular solution.
-
Perfuse the recording chamber with the extracellular solution containing the desired concentration of this compound.
-
Allow sufficient time for the drug effect to reach a steady state before recording the blocked currents.
-
To determine the reversibility of the block, wash out the drug by perfusing with the control extracellular solution.
Data Analysis
-
Peak Current Amplitude: Measure the peak amplitude of the inward (e.g., Na+, Ca2+) or outward (e.g., K+) currents before and after drug application.
-
Concentration-Response Curve:
-
Calculate the percentage of current inhibition at various concentrations of etidocaine.
-
Plot the percentage of inhibition against the logarithm of the etidocaine concentration.
-
Fit the data with the Hill equation to determine the IC50 value and the Hill coefficient.
-
-
Channel Kinetics: Analyze the effects of etidocaine on the time course of channel activation, inactivation, and deactivation by fitting the current traces with appropriate exponential functions.
Troubleshooting
-
Unstable Seal: Ensure clean solutions and glassware. The cell health is critical; use cells from a healthy culture or freshly prepared tissue.
-
No Current: Verify the whole-cell configuration has been achieved. Check the composition of your intracellular and extracellular solutions.
-
High Noise: Ensure proper grounding of the setup and use a Faraday cage to shield from electrical noise.
-
Irreversible Drug Effect: Some local anesthetics can be "sticky." Ensure adequate washout time. The lipophilicity of etidocaine may contribute to slower washout.
By following these guidelines, researchers can effectively utilize this compound in patch clamp studies to gain valuable insights into its interactions with various ion channels, contributing to a better understanding of its mechanism of action and potential therapeutic applications.
References
- 1. Fundamental properties of local anesthetics: half-maximal blocking concentrations for tonic block of Na+ and K+ channels in peripheral nerve - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Local anesthetics potently block a potential insensitive potassium channel in myelinated nerve - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rupress.org [rupress.org]
- 4. Local anesthetic inhibition of baseline potassium channels with two pore domains in tandem - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Sodium Channels and Local Anesthetics—Old Friends With New Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rupress.org [rupress.org]
- 8. academic.oup.com [academic.oup.com]
- 9. Local anesthetics modulate neuronal calcium signaling through multiple sites of action - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Etidocaine Hydrochloride in Isolated Nerve Preparations
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Etidocaine hydrochloride in in-vitro studies utilizing isolated nerve preparations. This document details the mechanism of action, key quantitative data, and standardized experimental protocols for investigating the effects of this potent local anesthetic.
Introduction
This compound is a long-acting amide-type local anesthetic renowned for its rapid onset of action and profound sensory and motor blockade.[1][2][3][4][5] In isolated nerve preparations, it serves as a valuable tool for studying the fundamental mechanisms of local anesthesia, nerve excitability, and ion channel pharmacology. Its high lipid solubility and protein binding contribute to its prolonged duration of action.[2]
Mechanism of Action
The primary mechanism of action for Etidocaine, like other local anesthetics, is the blockade of voltage-gated sodium channels in the neuronal membrane.[6][7][8][9] By binding to a receptor within the pore of the sodium channel, Etidocaine stabilizes the channel in an inactivated state, preventing the influx of sodium ions that is necessary for the generation and propagation of action potentials.[8][9] This leads to a dose-dependent decrease in the rate of depolarization of the nerve membrane, an increased threshold for electrical excitability, and ultimately, a complete block of nerve impulse conduction.[7][10]
The interaction of Etidocaine with sodium channels is state-dependent, with a higher affinity for open and inactivated channels compared to the resting state.[9][11] This property contributes to the use-dependent block observed with Etidocaine, where its effect is enhanced by repetitive nerve stimulation. While the primary target is the sodium channel, Etidocaine can also inhibit potassium and calcium channels, albeit at higher concentrations.[12][13][14][15]
Caption: Signaling pathway of this compound in blocking nerve conduction.
Quantitative Data
The following tables summarize key quantitative parameters for this compound derived from studies on isolated nerve preparations.
Table 1: Potency of this compound on Ion Channels
| Ion Channel | Preparation | Method | IC50 | Reference |
| Voltage-gated Na+ | Xenopus laevis sciatic nerve fibers | Patch Clamp (Outside-out) | 18 µM | [12] |
| Voltage-gated K+ | Xenopus laevis sciatic nerve fibers | Patch Clamp (Outside-out) | 176 µM | [12] |
| Tandem Pore K+ (TASK) | Xenopus laevis oocytes | Two-electrode voltage-clamp | 39 µM | [13] |
Table 2: Onset and Duration of Action of this compound
| Parameter | Observation | Conditions | Reference |
| Onset of Action | Rapid (3-5 minutes) | In vivo animal studies and clinical comparisons | [1] |
| Duration of Action | Prolonged (5-10 hours) | In vivo animal studies | [1] |
| Duration of Sensory Analgesia | 1.5 to 2 times longer than lidocaine | Peridural route in clinical studies | [1] |
| Duration in Peripheral Nerve Block | Can exceed 9 hours | Brachial plexus blockade in clinical studies | [1] |
Experimental Protocols
The following are detailed methodologies for key experiments to assess the effects of this compound on isolated nerve preparations.
Isolated Sciatic Nerve Preparation (Rat or Frog)
This protocol is a fundamental method for studying the effects of local anesthetics on compound action potentials (CAPs).
Materials:
-
Adult rat or frog (Rana pipiens or Xenopus laevis)
-
Ringer's solution (for mammals or amphibians, respectively)
-
This compound solutions of varying concentrations
-
Dissection tools (scissors, forceps)
-
Nerve chamber with stimulating and recording electrodes
-
Stimulator and amplifier
-
Oscilloscope or data acquisition system
Procedure:
-
Nerve Dissection: Euthanize the animal according to approved institutional protocols. Dissect the sciatic nerve from the hind limb, ensuring minimal stretching or damage. Desheath the nerve if required for the experiment to reduce diffusion barriers.[16]
-
Mounting: Place the isolated nerve in the nerve chamber, ensuring it is bathed in Ringer's solution. Position the nerve across the stimulating and recording electrodes.
-
Equilibration: Allow the nerve to equilibrate in the chamber for at least 30-60 minutes, while continuously perfusing with fresh, oxygenated Ringer's solution.
-
Baseline Recording: Stimulate the nerve with supramaximal square-wave pulses (e.g., 0.1 ms duration) at a low frequency (e.g., 0.5 Hz). Record the baseline compound action potential (CAP).
-
Drug Application: Replace the Ringer's solution with a solution containing the desired concentration of this compound.
-
Data Acquisition: Record the CAP at regular intervals to determine the onset of the nerve block. Continue recording until a steady-state block is achieved.
-
Washout: Replace the Etidocaine solution with fresh Ringer's solution to observe the reversibility of the nerve block.
-
Data Analysis: Measure the amplitude of the CAP over time. Calculate the percentage of block relative to the baseline amplitude. Determine the concentration-response curve and the EC50 for Etidocaine.
Caption: Experimental workflow for assessing Etidocaine's effect on CAPs.
Patch-Clamp Electrophysiology on Dissociated Nerve Fibers
This protocol allows for the detailed study of Etidocaine's effects on specific ion channels.
Materials:
-
Isolated nerve fibers (e.g., from Xenopus laevis sciatic nerve) enzymatically dissociated.[12]
-
Patch-clamp rig (amplifier, micromanipulator, microscope)
-
Borosilicate glass capillaries for patch pipettes
-
Extracellular and intracellular solutions
-
This compound solutions
-
Data acquisition and analysis software
Procedure:
-
Cell Preparation: Enzymatically dissociate the isolated nerve to obtain individual fibers or neurons suitable for patch-clamping.[12]
-
Pipette Preparation: Pull and fire-polish borosilicate glass capillaries to create patch pipettes with a resistance of 2-5 MΩ when filled with intracellular solution.
-
Seal Formation: Approach a single nerve fiber with the patch pipette and apply gentle suction to form a high-resistance (GΩ) seal.
-
Whole-Cell or Outside-Out Configuration:
-
Whole-Cell: Apply a brief pulse of suction to rupture the membrane patch, gaining electrical access to the cell interior.
-
Outside-Out: After establishing a whole-cell configuration, slowly retract the pipette to excise a patch of membrane with the extracellular side facing outwards.[12]
-
-
Voltage-Clamp Protocol:
-
Hold the membrane potential at a level where the target channels are predominantly in the closed state (e.g., -80 mV for sodium channels).
-
Apply depolarizing voltage steps to elicit ionic currents (e.g., a step to 0 mV to open sodium channels).
-
-
Baseline Current Recording: Record the control ionic currents in the absence of the drug.
-
Drug Perfusion: Perfuse the preparation with the Etidocaine-containing extracellular solution.
-
Recording in the Presence of Drug: Record the ionic currents after the drug has taken effect.
-
Data Analysis: Measure the peak current amplitude before and after drug application. Calculate the percentage of inhibition. Determine the IC50 and investigate use-dependency by applying trains of depolarizing pulses.
Considerations and Troubleshooting
-
pH of Solutions: The activity of local anesthetics is pH-dependent.[2] Ensure that the pH of all solutions is carefully controlled and reported. Alkalinization can increase the proportion of the uncharged form of the anesthetic, potentially hastening onset.[2]
-
Nerve Viability: Monitor the health of the isolated nerve preparation throughout the experiment. A decline in the baseline CAP amplitude over time may indicate nerve degradation.
-
Concentration of Etidocaine: High concentrations of local anesthetics can cause irreversible nerve block.[16] It is crucial to start with lower concentrations and establish a concentration-response relationship.
-
Adjuvants: The co-application of vasoconstrictors like epinephrine can prolong the duration of action of Etidocaine by reducing its vascular absorption.[2][17] When studying the direct effects on the nerve, it is often preferable to use solutions without vasoconstrictors.
References
- 1. Duranest (Etidocaine HCl): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 2. Clinical Pharmacology of Local Anesthetics | Anesthesia Key [aneskey.com]
- 3. Etidocaine, a new local anesthetic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Etidocaine - Wikipedia [en.wikipedia.org]
- 6. nysora.com [nysora.com]
- 7. JaypeeDigital | Local anesthetics [jaypeedigital.com]
- 8. Sodium Channels and Local Anesthetics—Old Friends With New Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Local Anesthetics: Introduction and History, Mechanism of Action, Chemical Structure [emedicine.medscape.com]
- 10. Effects of lidocaine on the excitability and membrane properties of the nerve cell soma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The rates of interaction of local anesthetics with sodium channels in nerve - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Fundamental properties of local anesthetics: half-maximal blocking concentrations for tonic block of Na+ and K+ channels in peripheral nerve - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Local anesthetic inhibition of baseline potassium channels with two pore domains in tandem - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Depression of myocardial contractility in vitro by bupivacaine, etidocaine, and lidocaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Local anesthetics modulate neuronal calcium signaling through multiple sites of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Irreversible conduction block in isolated nerve by high concentrations of local anesthetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. [Peridural anesthesia with etidocaine. Clinical studies on the effect of vasoconstrictors on sensory and motor blockade] - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for Assessing Etidocaine Hydrochloride Cytotoxicity in Neuronal Cell Lines
Application Note
Introduction
Etidocaine hydrochloride is a long-acting amide-type local anesthetic known for its rapid onset and prolonged duration of action.[1] Its primary mechanism of action involves the reversible blockade of voltage-gated sodium channels in neuronal cell membranes, thereby inhibiting the initiation and conduction of nerve impulses.[1][2] While clinically effective, concerns regarding the potential neurotoxicity of local anesthetics, including etidocaine, have been raised.[3][4] Understanding the cytotoxic profile of etidocaine in neuronal cells is crucial for preclinical safety assessment and for elucidating the mechanisms of potential nerve injury.
This document provides a detailed protocol for assessing the cytotoxicity of this compound in neuronal cell lines, with a specific focus on the human neuroblastoma SH-SY5Y cell line, a widely used in vitro model for neurotoxicity studies.[5][6] The described methodologies include assays for cell viability (MTT), membrane integrity (LDH), and apoptosis induction (Caspase-3/7 activation). Furthermore, a proposed signaling pathway for etidocaine-induced neurotoxicity is presented.
Materials and Reagents
-
This compound (analytical grade)
-
SH-SY5Y human neuroblastoma cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Dimethyl sulfoxide (DMSO)
-
Lactate Dehydrogenase (LDH) Cytotoxicity Assay Kit
-
Caspase-Glo® 3/7 Assay System
-
96-well clear and white-walled microplates
-
Sterile cell culture flasks, pipettes, and consumables
-
Microplate reader capable of absorbance and luminescence measurements
-
CO₂ incubator (37°C, 5% CO₂)
Experimental Protocols
Cell Culture and Maintenance
-
Culture SH-SY5Y cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculture cells every 2-3 days or when they reach 80-90% confluency. Use Trypsin-EDTA to detach the cells.
Preparation of this compound Solutions
-
Prepare a stock solution of this compound in sterile PBS or cell culture medium.
-
Perform serial dilutions of the stock solution to obtain the desired final concentrations for the experiments. It is recommended to test a wide range of concentrations (e.g., 1 µM to 10 mM) to determine the dose-response relationship.[3]
Cell Viability Assessment (MTT Assay)
The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[7]
-
Seed SH-SY5Y cells into a 96-well clear microplate at a density of 1 x 10⁴ cells/well in 100 µL of culture medium.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
Remove the medium and add 100 µL of fresh medium containing various concentrations of this compound. Include untreated control wells.
-
Incubate the plate for the desired exposure times (e.g., 24, 48, and 72 hours).
-
After incubation, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Membrane Integrity Assessment (LDH Assay)
The LDH assay quantifies the release of lactate dehydrogenase from damaged cells, indicating a loss of membrane integrity.[8]
-
Seed SH-SY5Y cells and treat with this compound as described in the MTT assay protocol (steps 1-4).
-
At the end of the incubation period, collect the cell culture supernatant.
-
Perform the LDH assay according to the manufacturer's instructions of a commercial kit.
-
Measure the absorbance at the recommended wavelength (typically 490 nm).
-
Calculate the percentage of cytotoxicity based on the LDH released from treated cells compared to control cells and a maximum LDH release control (cells lysed with a lysis buffer provided in the kit).
Apoptosis Assessment (Caspase-3/7 Assay)
This assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.
-
Seed SH-SY5Y cells into a 96-well white-walled microplate at a density of 2 x 10⁴ cells/well in 100 µL of culture medium.[2]
-
Incubate for 24 hours.
-
Treat the cells with various concentrations of this compound for the desired exposure times.
-
Perform the Caspase-Glo® 3/7 assay according to the manufacturer's protocol. This typically involves adding the assay reagent to the wells, incubating, and then measuring luminescence.
-
Measure the luminescence using a microplate reader.
-
Express the results as the fold change in caspase-3/7 activity compared to the untreated control.
Data Presentation
Summarize the quantitative data from the cytotoxicity assays in the following tables:
Table 1: Dose-Dependent Effect of this compound on SH-SY5Y Cell Viability (MTT Assay)
| Etidocaine HCl (µM) | Cell Viability (%) at 24h (Mean ± SD) | Cell Viability (%) at 48h (Mean ± SD) | Cell Viability (%) at 72h (Mean ± SD) |
| 0 (Control) | 100 ± 5.2 | 100 ± 6.1 | 100 ± 5.8 |
| 1 | |||
| 10 | |||
| 100 | |||
| 500 | |||
| 1000 | |||
| 5000 |
Table 2: Dose-Dependent Effect of this compound on SH-SY5Y Membrane Integrity (LDH Assay)
| Etidocaine HCl (µM) | % Cytotoxicity at 24h (Mean ± SD) | % Cytotoxicity at 48h (Mean ± SD) | % Cytotoxicity at 72h (Mean ± SD) |
| 0 (Control) | 0 ± 2.5 | 0 ± 3.1 | 0 ± 2.8 |
| 1 | |||
| 10 | |||
| 100 | |||
| 500 | |||
| 1000 | |||
| 5000 |
Table 3: Dose-Dependent Effect of this compound on Caspase-3/7 Activation in SH-SY5Y Cells
| Etidocaine HCl (µM) | Fold Change in Caspase-3/7 Activity at 24h (Mean ± SD) | Fold Change in Caspase-3/7 Activity at 48h (Mean ± SD) |
| 0 (Control) | 1.0 ± 0.1 | 1.0 ± 0.1 |
| 1 | ||
| 10 | ||
| 100 | ||
| 500 | ||
| 1000 | ||
| 5000 |
Visualizations
Caption: Experimental workflow for assessing this compound cytotoxicity.
Caption: Proposed signaling pathway for etidocaine-induced neurotoxicity.
References
- 1. P38 Regulates Kainic Acid-Induced Seizure and Neuronal Firing via Kv4.2 Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Circadian phase dependent acute toxicity and pharmacokinetics of etidocaine in serum and brain of mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The comparative cytotoxic effects of different local anesthetics on a human neuroblastoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effect of lidocaine on apoptotic neurodegeneration in the developing mouse brain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Local Anesthetic Schwann Cell Toxicity is Time and Concentration-Dependent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of local anaesthetics on mitochondrial membrane potential in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Cytotoxicity of local anesthetics in human neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Etidocaine Hydrochloride in Rodent Nerve Block Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Etidocaine hydrochloride is a long-acting local anesthetic of the amide type, recognized for its rapid onset and profound nerve-blocking properties.[1] Its high lipid solubility and protein binding capacity contribute to its extended duration of action compared to other local anesthetics like lidocaine.[2] These characteristics make this compound a valuable tool for inducing nerve blocks in rodent models for a variety of research applications, including studies on pain mechanisms, analgesic drug development, and peripheral nerve function.
This document provides detailed application notes and protocols for the use of this compound to induce nerve blocks in rodent models, with a focus on the sciatic nerve block in rats.
Mechanism of Action
Etidocaine, like other local anesthetics, primarily functions by blocking voltage-gated sodium channels within the nerve cell membrane.[1] This action inhibits the influx of sodium ions, which is necessary for the depolarization of the nerve membrane and the propagation of action potentials. By preventing nerve impulse transmission, etidocaine effectively blocks sensory and motor nerve function in the innervated area.
The following diagram illustrates the signaling pathway of a nerve impulse and the mechanism of action of this compound.
Caption: Mechanism of action of this compound.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound. It is important to note that much of the specific in vivo data for rodent models is extrapolated from comparative studies.
Table 1: Physicochemical and Pharmacokinetic Properties of Etidocaine
| Property | Value | Reference |
| pKa | 7.74 | [2] |
| Lipid Solubility | High | [2] |
| Protein Binding | High | [2] |
| Onset of Action (human) | Rapid (3-5 minutes) | [3] |
| Duration of Action (human) | Long (5-10 hours) | [3] |
| Subcutaneous LD50 (mice) | 112 mg/kg | [2] |
Table 2: Comparative Potency of Local Anesthetics
| Anesthetic | Comparative Potency | Model | Reference |
| Etidocaine vs. Lidocaine | Etidocaine is ~10x more potent | Frog Nerve Conduction | [4] |
| Etidocaine vs. Bupivacaine | Equipotent (1% Etidocaine vs. 0.75% Bupivacaine) | Human Epidural Anesthesia | [5] |
| Etidocaine vs. Bupivacaine | Similar surface anesthetic activity | Experimental Animals | [6] |
| Etidocaine vs. Lidocaine | Etidocaine has substantially greater surface anesthetic activity | Experimental Animals | [6] |
Experimental Protocols
Protocol 1: Sciatic Nerve Block in Rats using this compound
This protocol is based on established procedures for sciatic nerve blocks in rats and incorporates estimated dosing for this compound based on its known potency relative to other local anesthetics. It is crucial to perform a dose-finding study to determine the optimal concentration and volume for your specific experimental needs.
Experimental Workflow:
Caption: Workflow for sciatic nerve block in rats.
Materials:
-
This compound solution (sterile, for injection)
-
Sterile saline (0.9%) for dilution
-
Anesthetic for rodents (e.g., isoflurane, ketamine/xylazine cocktail)
-
Clippers and surgical preparation solutions
-
Sterile syringes (1 mL) and needles (25-27 gauge)
-
Nerve stimulator (optional, for precise localization)
-
Equipment for assessing sensory and motor block (e.g., hot plate, von Frey filaments, grip strength meter)
Procedure:
-
Animal Preparation:
-
Acclimate male Sprague-Dawley rats (250-350 g) to the housing and handling procedures for at least 3 days prior to the experiment.
-
Anesthetize the rat using an approved protocol.
-
Shave the fur over the lateral aspect of the thigh of the hind limb to be blocked.
-
Aseptically prepare the injection site.
-
-
Sciatic Nerve Localization and Injection:
-
Position the rat in a lateral recumbent position with the limb to be blocked uppermost.
-
Palpate the greater trochanter and the ischial tuberosity. The sciatic nerve is located in the groove between these two landmarks.
-
(Optional) Use a nerve stimulator to confirm the location of the sciatic nerve by observing muscle twitching in the hindlimb.
-
Insert a 25-27 gauge needle attached to a 1 mL syringe containing the this compound solution.
-
Slowly inject a volume of 0.1-0.2 mL of the prepared etidocaine solution perineurally (around the nerve). Do not inject directly into the nerve.
-
-
Estimated Dosing of this compound:
-
Based on comparative potency data where 1% etidocaine is equipotent to 0.75% bupivacaine, and considering that 0.5% bupivacaine is commonly used for sciatic nerve blocks in rats, a starting concentration of 0.5% to 1.0% this compound is recommended for initial dose-finding studies.
-
It is imperative to start with a lower concentration and escalate as needed while carefully monitoring for signs of toxicity.
-
-
Assessment of Nerve Block:
-
Sensory Blockade:
-
Thermal Nociception (Hot Plate Test): Measure the latency of the rat to lick its paw or jump when placed on a hot plate (e.g., 52-55°C). An increased latency indicates a sensory block.
-
Mechanical Nociception (von Frey Test): Assess the withdrawal threshold of the hind paw to calibrated von Frey filaments. An increased threshold indicates a sensory block.
-
-
Motor Blockade:
-
Grip Strength Test: Measure the grip strength of the hindlimb using a grip strength meter. A decrease in grip strength indicates a motor block.
-
Toe Spreading Reflex: Observe the absence of the natural spreading of the toes when the rat is lifted by the tail.
-
-
-
Data Collection and Analysis:
-
Record the onset of the nerve block (time to maximum effect) and the duration of the block (time until return to baseline) for both sensory and motor functions.
-
Compare the results to a control group injected with sterile saline.
-
Protocol 2: General Considerations for Nerve Blocks in Mice
For peripheral nerve blocks in mice, the principles are similar to those in rats, but the volumes and dosages will be significantly smaller.
Key Considerations for Mice:
-
Volume: Injection volumes should be much smaller, typically in the range of 20-50 µL .
-
Concentration: A similar starting concentration range of 0.5% to 1.0% this compound can be used for dose-finding studies, with careful monitoring for systemic toxicity. The subcutaneous LD50 of 112 mg/kg in mice provides a reference for toxicity.[2]
-
Administration: Due to the smaller size of the animal and nerves, precise administration is critical. The use of a nerve stimulator or ultrasound guidance is highly recommended.
Safety and Toxicity
-
Etidocaine, like all local anesthetics, can cause systemic toxicity if absorbed into the circulation in high concentrations. Signs of CNS toxicity include convulsions, followed by CNS depression.
-
Perineural administration minimizes systemic absorption, but care should be taken to avoid intravascular injection by aspirating before injecting.
-
Studies have shown that local anesthetics can cause concentration-dependent nerve and muscle tissue injury.[7] It is therefore important to use the lowest effective concentration to achieve the desired nerve block.
Conclusion
This compound is a potent and long-acting local anesthetic that can be effectively used to induce nerve blocks in rodent models. Due to the limited availability of specific dosing protocols for etidocaine in rodents, it is essential for researchers to conduct careful dose-finding studies to establish a safe and effective dose for their specific experimental paradigm. The protocols and data provided in this document serve as a guide for initiating such studies. By following these guidelines and employing established methods for assessing nerve block efficacy, researchers can confidently utilize this compound in their preclinical research.
References
- 1. Etidocaine | C17H28N2O | CID 37497 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. A rat sciatic nerve model for independent assessment of sensory and motor block induced by local anesthetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinical Pharmacology of Local Anesthetics | Anesthesia Key [aneskey.com]
- 4. Comparative effects of etidocaine and lidocaine on nerve and neuromuscular conduction in the frog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [The question of equal potency of etidocaine and bupivacaine in peridural anesthesia] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Surface anaesthetic properties of the new local anaesthetic amid etidocaine (Duranest): A laboratory evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application of etidocaine hydrochloride in studying synaptic transmission
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of etidocaine hydrochloride, a long-acting amide local anesthetic, as a tool to investigate the mechanisms of synaptic transmission. Etidocaine's primary mechanism of action involves the blockade of voltage-gated sodium channels, but it also exerts effects on other ion channels and neurotransmitter systems, making it a valuable pharmacological agent for dissecting the complexities of neuronal communication.
Introduction
This compound reversibly blocks nerve impulse generation and propagation by inhibiting the influx of sodium ions through voltage-gated sodium channels in the neuronal cell membrane. This action is not limited to axons but also significantly impacts presynaptic and postsynaptic events at the synapse. By modulating the excitability of nerve terminals and the responsiveness of postsynaptic neurons, etidocaine can be employed to study various aspects of synaptic function, including neurotransmitter release, postsynaptic potential generation, and synaptic plasticity.
Mechanism of Action at the Synapse
Etidocaine's effects on synaptic transmission are multifaceted:
-
Presynaptic Inhibition: By blocking presynaptic voltage-gated sodium channels, etidocaine reduces the amplitude of the action potential arriving at the nerve terminal. This, in turn, attenuates the opening of voltage-gated calcium channels, leading to a decrease in calcium influx and subsequent reduction in neurotransmitter release.
-
Postsynaptic Inhibition: Etidocaine can also directly affect postsynaptic receptors and ion channels. It has been shown to modulate the function of various receptors, including nicotinic acetylcholine receptors, and can alter the properties of the postsynaptic membrane, such as firing threshold and membrane resistance.[1]
-
Modulation of Neurotransmitter Systems: Studies have indicated that etidocaine can influence specific neurotransmitter systems. For instance, it has been shown to inhibit the synaptosomal accumulation of norepinephrine and augment its efflux, suggesting an alteration of vesicular storage and metabolism of this neurotransmitter.[2]
Data Presentation
The following table summarizes the quantitative effects of this compound on various parameters of synaptic transmission.
| Parameter | Preparation | Concentration | Effect | Reference |
| Norepinephrine (NE) Uptake | Rat Brain Synaptosomes | 100 µM | Inhibition of [3H]NE accumulation | [2] |
| Norepinephrine (NE) Efflux | Rat Brain Synaptosomes | 100 µM | Augmentation of norepinephrine efflux | [2] |
| Potassium-evoked NE Release | Rat Brain Synaptosomes | 100 µM | No significant alteration | [2] |
| Nerve Conduction | Frog Nerve | - | ~10 times more potent than lidocaine | [1] |
| Miniature Endplate Potential (mepp) Amplitude | Frog Neuromuscular Junction | Dose-dependent | Decrease | [1] |
| Acetylcholine Sensitivity of Endplate | Frog Neuromuscular Junction | Dose-dependent | Decrease | [1] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the study of etidocaine's effects on synaptic transmission.
Protocol 1: Preparation of Synaptosomes and Neurotransmitter Release Assay
This protocol is adapted from established methods for isolating nerve terminals (synaptosomes) to study neurotransmitter release.
1. Materials:
-
Rat brain tissue (e.g., cortex, hippocampus)
-
Homogenization Buffer: 0.32 M Sucrose, 5 mM HEPES, pH 7.4
-
Percoll gradients (e.g., 8%, 12%, 20%)
-
Krebs-Ringer Bicarbonate (KRB) Buffer: 118 mM NaCl, 4.7 mM KCl, 1.2 mM MgSO4, 1.2 mM KH2PO4, 25 mM NaHCO3, 11.7 mM Glucose, 1.3 mM CaCl2, bubbled with 95% O2/5% CO2.
-
Radiolabeled neurotransmitter (e.g., [3H]Norepinephrine, [3H]GABA)
-
This compound solutions of desired concentrations.
-
High Potassium (High K+) KRB Buffer (e.g., 40 mM KCl, with adjusted NaCl to maintain osmolarity).
-
Scintillation vials and scintillation cocktail.
2. Synaptosome Preparation:
-
Euthanize the rat according to approved animal care protocols and rapidly dissect the brain region of interest on ice.
-
Homogenize the tissue in ice-cold Homogenization Buffer using a Dounce homogenizer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris.
-
Layer the supernatant onto a discontinuous Percoll gradient and centrifuge at 15,000 x g for 20 minutes at 4°C.
-
Collect the synaptosomal fraction from the interface of the 12% and 20% Percoll layers.
-
Wash the synaptosomes by resuspending in KRB buffer and centrifuging at 15,000 x g for 10 minutes at 4°C.
-
Resuspend the final synaptosomal pellet in KRB buffer.
3. Neurotransmitter Release Assay:
-
Pre-incubate the synaptosomes with the radiolabeled neurotransmitter for 15-30 minutes at 37°C to allow for uptake.
-
Wash the synaptosomes with KRB buffer to remove excess radiolabel.
-
Aliquot the loaded synaptosomes into tubes and pre-incubate with either control KRB buffer or KRB buffer containing different concentrations of this compound for 10-15 minutes.
-
Stimulate neurotransmitter release by adding High K+ KRB buffer.
-
After a defined incubation period (e.g., 2-5 minutes), terminate the release by rapid filtration or centrifugation.
-
Measure the radioactivity in the supernatant (released neurotransmitter) and the pellet (retained neurotransmitter) using a scintillation counter.
-
Express the release as a percentage of the total radioactivity.
Protocol 2: Whole-Cell Patch-Clamp Recording in Brain Slices
This protocol outlines the procedure for recording postsynaptic currents in neurons within acute brain slices to assess the impact of etidocaine.
1. Materials:
-
Rodent brain slices (e.g., hippocampal, cortical) prepared using a vibratome.
-
Artificial cerebrospinal fluid (aCSF): 124 mM NaCl, 2.5 mM KCl, 1.25 mM NaH2PO4, 2 mM MgSO4, 2 mM CaCl2, 26 mM NaHCO3, 10 mM Glucose, bubbled with 95% O2/5% CO2.
-
Intracellular solution (for patch pipette): e.g., for voltage-clamp recording of EPSCs: 130 mM Cs-gluconate, 10 mM HEPES, 10 mM EGTA, 2 mM MgCl2, 2 mM ATP-Na2, 0.3 mM GTP-Na, pH 7.3 with CsOH.
-
This compound solutions of desired concentrations in aCSF.
-
Patch-clamp amplifier, micromanipulators, and data acquisition system.
2. Procedure:
-
Prepare acute brain slices (250-350 µm thick) and allow them to recover in aCSF for at least 1 hour.
-
Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF.
-
Visualize a neuron using DIC optics and approach it with a glass micropipette filled with intracellular solution.
-
Establish a gigaohm seal and then rupture the membrane to achieve the whole-cell configuration.
-
In voltage-clamp mode, hold the neuron at a potential appropriate for recording the desired postsynaptic currents (e.g., -70 mV for AMPA receptor-mediated EPSCs, +40 mV for GABAA receptor-mediated IPSCs).
-
Record baseline synaptic activity.
-
Bath-apply this compound at the desired concentration and record the changes in the amplitude and frequency of spontaneous or evoked postsynaptic currents.
-
Wash out the drug to observe the reversibility of the effects.
Visualizations
Signaling Pathway of Presynaptic Inhibition by Etidocaine
Caption: Etidocaine blocks presynaptic Na+ channels, reducing Ca2+ influx and neurotransmitter release.
Experimental Workflow for Synaptosome Neurotransmitter Release Assay
Caption: Workflow for studying neurotransmitter release from isolated nerve terminals (synaptosomes).
Logical Relationship of Etidocaine's Effects on Synaptic Transmission
Caption: Etidocaine inhibits synaptic transmission through both presynaptic and postsynaptic mechanisms.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Etidocaine Hydrochloride Precipitation in Artificial CSF
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the issue of etidocaine hydrochloride precipitation in artificial cerebrospinal fluid (aCSF).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in neuroscience research?
This compound is a long-acting, amide-type local anesthetic.[1][2] In neuroscience research, it is utilized for its ability to block sodium channels, thereby inhibiting nerve conduction.[3] Its rapid onset and extended duration of action make it a valuable tool for studying neural pathways and for procedures requiring prolonged anesthesia of specific brain regions.[1][4]
Q2: What is artificial cerebrospinal fluid (aCSF) and what is its typical composition?
Artificial cerebrospinal fluid (aCSF) is a buffer solution formulated to mimic the ionic composition, osmolarity, and pH of natural cerebrospinal fluid.[5][6] It is crucial for maintaining the viability and physiological function of brain tissue in in-vitro experiments.[5] While formulations can vary, a standard aCSF recipe often includes NaCl, KCl, KH2PO4 or NaH2PO4, NaHCO3, D-glucose, CaCl2, and MgCl2 or MgSO4.[5][7][8]
Q3: Why does this compound sometimes precipitate in aCSF?
This compound, like other local anesthetics, is a weak base that is typically formulated as a hydrochloride salt to enhance its solubility in water.[9] The solubility of etidocaine is pH-dependent. aCSF is typically buffered to a physiological pH of around 7.3-7.4.[7] At this pH, a portion of the this compound can convert to its free base form, which is less water-soluble and can precipitate out of solution, especially at higher concentrations.[9] The pKa of etidocaine is 7.74, which is very close to the physiological pH of aCSF, making it susceptible to precipitation as the pH approaches this value.[1]
Q4: What are the initial signs of this compound precipitation?
Precipitation can manifest as a visible cloudiness, turbidity, or the formation of fine crystalline particles in the aCSF solution.[10][11] In some cases, the precipitate may only be observable under a microscope.[11][12]
Troubleshooting Guides
Issue: Cloudiness or visible precipitate after adding this compound to aCSF.
This is the most common issue and can be addressed by systematically evaluating the preparation process and solution parameters.
Troubleshooting Workflow
Caption: Troubleshooting workflow for etidocaine HCl precipitation in aCSF.
Potential Causes and Solutions
| Parameter | Potential Cause | Recommended Action |
| pH of aCSF | The pH of the aCSF is too high (closer to or exceeding the pKa of etidocaine, 7.74).[1][11] This increases the proportion of the less soluble free base form. | Ensure the final pH of the aCSF is between 7.3 and 7.4 after carbogenation.[7] If the pH is high, it can be carefully adjusted downwards with dilute HCl. |
| Concentration | The concentration of this compound exceeds its solubility limit at the given pH and temperature. | Prepare a fresh, lower concentration stock solution of this compound. It is advisable to start with a low concentration and incrementally increase it to determine the solubility limit in your specific aCSF formulation. |
| Temperature | The aCSF or the etidocaine stock solution is too cold. Solubility generally decreases with lower temperatures. | Gently warm the aCSF to the intended experimental temperature (e.g., 32-37°C) before adding the this compound. |
| Mixing Order | Adding this compound before the aCSF is fully buffered and equilibrated can lead to localized high pH and precipitation. | Always add the this compound stock solution as the final component to the fully prepared and carbogen-gassed aCSF. |
| aCSF Preparation | Incorrect salt concentrations or improper dissolution can affect the final pH and buffering capacity of the aCSF. | Follow a validated protocol for aCSF preparation. Ensure all salts are fully dissolved before adding the next. Some protocols recommend preparing stock solutions and mixing them fresh daily.[7][13] |
Experimental Protocols
Protocol 1: Preparation of Artificial Cerebrospinal Fluid (aCSF)
This protocol is a standard recipe for preparing aCSF for in-vitro electrophysiology.
Materials:
-
NaCl
-
KCl
-
NaH2PO4 (or KH2PO4)
-
NaHCO3
-
D-glucose
-
CaCl2
-
MgCl2 (or MgSO4)
-
Ultrapure water
-
Carbogen gas (95% O2, 5% CO2)
-
pH meter
Procedure:
-
Prepare a 10X stock solution of the more stable salts (e.g., NaCl, KCl, NaH2PO4, CaCl2, MgCl2) in ultrapure water. This can be stored at 4°C.
-
On the day of the experiment, dilute the 10X stock to 1X with ultrapure water.
-
Add D-glucose and NaHCO3 to the 1X solution and stir until fully dissolved.
-
Continuously bubble the aCSF with carbogen gas for at least 15-20 minutes.[12] This is crucial for oxygenation and to establish the bicarbonate buffering system, which will bring the pH to the desired range.
-
Measure the pH of the carbogenated aCSF. It should be between 7.3 and 7.4.[7] If necessary, adjust the pH with small amounts of dilute HCl or NaOH.
-
Filter-sterilize the aCSF if required for your application.
Protocol 2: Preparation of this compound Stock Solution and Final aCSF-Drug Solution
Materials:
-
This compound powder
-
Ultrapure water or a suitable solvent
-
Prepared and carbogenated aCSF
Procedure:
-
Prepare a concentrated stock solution of this compound in ultrapure water. The concentration should be high enough to allow for a small volume to be added to the aCSF to reach the final desired concentration.
-
Ensure the this compound stock solution is fully dissolved. Gentle warming or vortexing may be necessary.
-
Take the required volume of carbogenated aCSF that is at the correct pH and experimental temperature.
-
While stirring the aCSF, add the required volume of the this compound stock solution dropwise to achieve the final desired concentration.
-
Visually inspect the final solution for any signs of precipitation.
Signaling Pathways and Chemical Equilibria
Chemical Equilibrium of Etidocaine in aCSF
The following diagram illustrates the pH-dependent equilibrium of etidocaine between its water-soluble hydrochloride salt form and its less soluble free base form.
Caption: Etidocaine equilibrium in aqueous solution.
This equilibrium is critical to understanding why precipitation occurs. As the pH of the aCSF increases, the equilibrium shifts to the right, favoring the formation of the less soluble free base, which can then precipitate out of the solution. Maintaining a pH below the pKa of etidocaine (7.74) is essential for keeping it in its soluble, charged form.[1][9]
References
- 1. Duranest (Etidocaine HCl): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. This compound | C17H29ClN2O | CID 9796823 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Buy this compound | 36637-19-1 [smolecule.com]
- 5. Artificial cerebrospinal fluid - Wikipedia [en.wikipedia.org]
- 6. jpp.krakow.pl [jpp.krakow.pl]
- 7. Preparation of Recording ACSF (artificial cerebrospinal fluid) for slice electrophysiology [protocols.io]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. Local Anesthetics: Review of Pharmacological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. KoreaMed Synapse [synapse.koreamed.org]
- 12. reddit.com [reddit.com]
- 13. alzet.com [alzet.com]
Technical Support Center: Optimizing Etidocaine Hydrochloride Concentration for Cultured Neuron Viability
This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of etidocaine hydrochloride in cultured neuron experiments. The following information is designed to help optimize experimental conditions and troubleshoot potential issues related to neuron viability.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration of this compound for cultured neuron viability experiments?
A1: Direct quantitative data on the optimal concentration of this compound for cultured neuron viability is limited in publicly available literature. However, based on comparative studies with other local anesthetics, a starting range of 10 µM to 1000 µM (1 mM) is recommended for initial range-finding experiments. The neurotoxicity of local anesthetics is known to be concentration-dependent.[1] Therefore, it is crucial to perform a dose-response curve to determine the optimal non-toxic or desired toxic concentration for your specific neuronal cell type and experimental conditions.
Q2: How does the neurotoxicity of etidocaine compare to other local anesthetics like lidocaine and bupivacaine?
A2: In vivo studies have shown that the central nervous system toxicity of etidocaine is similar to that of bupivacaine, and both are considered more toxic than lidocaine.[2] One study in dogs reported the mean cumulative dose required for convulsive activity was 8.0 mg/kg for etidocaine, compared to 5.0 mg/kg for bupivacaine and 22.0 mg/kg for lidocaine, suggesting lidocaine is less potent in terms of CNS toxicity.[3] Another study in monkeys found the CNS toxicity of etidocaine to be four times greater than that of lidocaine.[2] The higher lipophilicity of etidocaine is a key factor contributing to its increased potency and potential for toxicity compared to lidocaine.[4][5]
Q3: What are the common signs of etidocaine-induced neurotoxicity in cultured neurons?
A3: Common signs of neurotoxicity include decreased cell viability, increased cytotoxicity (membrane leakage), production of reactive oxygen species (ROS), and induction of apoptosis.[6] Morphologically, you may observe neurite degeneration and growth cone collapse.[6] At higher concentrations, necrosis may be the primary mode of cell death.
Q4: How long should I expose my cultured neurons to this compound?
A4: The duration of exposure is a critical factor, as the neurotoxic effects of local anesthetics are time-dependent.[1] Short-term exposures (e.g., 1 hour) may reveal acute effects, while longer exposures (e.g., 24 hours) can demonstrate delayed toxicity and apoptotic processes.[6] It is recommended to perform time-course experiments in conjunction with your dose-response studies to determine the appropriate exposure time for your experimental goals.
Q5: What cell viability assays are recommended for assessing the effects of etidocaine on cultured neurons?
A5: Several standard cell viability assays can be used. A combination of assays that measure different aspects of cell health is recommended for a comprehensive assessment.
-
MTT or WST-1 Assay: Measures metabolic activity.
-
Lactate Dehydrogenase (LDH) Assay: Measures membrane integrity by quantifying the release of LDH from damaged cells.
-
Live/Dead Staining (e.g., Calcein AM/Ethidium Homodimer-1): Allows for direct visualization and quantification of live and dead cells.
-
Caspase-3/7 Assay: Measures the activity of key executioner caspases in the apoptotic pathway.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High levels of cell death even at low concentrations of etidocaine. | - The specific neuron type is highly sensitive to etidocaine.- The initial concentration range is too high.- Prolonged exposure time. | - Perform a wider range-finding study starting from a much lower concentration (e.g., 1 µM).- Reduce the exposure time.- Compare the sensitivity of your neuronal cell type to a more resistant cell line, if possible. |
| Inconsistent results between replicate experiments. | - Inaccurate pipetting of etidocaine or assay reagents.- Variation in cell seeding density.- Fluctuation in incubator conditions (temperature, CO2). | - Ensure proper calibration and use of pipettes.- Use a consistent cell seeding protocol.- Monitor and maintain stable incubator conditions. |
| No observable effect on neuron viability even at high concentrations. | - this compound solution was not properly prepared or stored.- The chosen viability assay is not sensitive enough.- The neuronal culture is resistant to etidocaine. | - Prepare fresh solutions of this compound for each experiment.- Use a more sensitive assay or a combination of assays.- Confirm the purity and activity of the this compound. |
| Microscopy shows morphological changes (e.g., neurite retraction) but viability assays show minimal cell death. | - The observed effects may be sublethal or an early indicator of toxicity.- The chosen viability assay may not be measuring the relevant endpoint. | - Use an assay that measures apoptosis (e.g., Caspase-3/7 assay) to detect early signs of programmed cell death.- Perform a time-course experiment to see if cell death increases over time. |
Data Presentation
Table 1: Comparative Neurotoxicity of Amide Local Anesthetics in In Vitro and In Vivo Models
| Local Anesthetic | Model System | Endpoint | Relative Toxicity/Potency | Reference(s) |
| Etidocaine | Awake Dogs (in vivo) | Convulsive Dose | 8.0 mg/kg | [3] |
| Monkeys (in vivo) | Seizure Threshold | Similar to Bupivacaine, 4x more toxic than Lidocaine | [2] | |
| Rat Sciatic Nerve (in vivo) | Nerve Fiber Injury | More potent than Lidocaine, Chloroprocaine, Procaine | [7] | |
| Frog Nerve (in vitro) | Nerve Conduction Block | 10x more potent than Lidocaine | [8] | |
| Bupivacaine | Awake Dogs (in vivo) | Convulsive Dose | 5.0 mg/kg | [3] |
| Monkeys (in vivo) | Seizure Threshold | Similar to Etidocaine, 4x more toxic than Lidocaine | [2] | |
| Human Neuroblastoma Cells (in vitro) | LD50 (20 min exposure) | 0.95 ± 0.08 mM | [9] | |
| Lidocaine | Awake Dogs (in vivo) | Convulsive Dose | 22.0 mg/kg | [3] |
| Monkeys (in vivo) | Seizure Threshold | 4x less toxic than Etidocaine and Bupivacaine | [2] | |
| Human Neuroblastoma Cells (in vitro) | LD50 (20 min exposure) | 3.35 ± 0.33 mM | [9] |
Note: LD50 (Lethal Dose, 50%) is the concentration of a substance that causes the death of 50% of a group of test subjects. The data presented is for comparative purposes and the actual optimal or toxic concentrations for your specific experimental setup may vary.
Experimental Protocols
Protocol 1: MTT Assay for Neuronal Viability
This protocol is adapted for a 96-well plate format.
Materials:
-
Cultured neurons in a 96-well plate
-
This compound stock solution
-
Culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Seed neurons at a desired density in a 96-well plate and allow them to adhere and grow for the desired time.
-
Prepare serial dilutions of this compound in culture medium.
-
Carefully remove the old medium from the wells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium without etidocaine).
-
Incubate the plate for the desired exposure time (e.g., 1, 6, 12, or 24 hours) under standard culture conditions.
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
After the incubation, add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Gently pipette up and down to ensure complete solubilization.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Protocol 2: LDH Cytotoxicity Assay
This protocol is for a 96-well plate format and measures the release of lactate dehydrogenase (LDH) into the culture medium from damaged cells.
Materials:
-
Cultured neurons in a 96-well plate
-
This compound stock solution
-
Culture medium
-
Commercially available LDH cytotoxicity assay kit (follow the manufacturer's instructions)
-
Plate reader capable of measuring absorbance at the wavelength specified by the kit manufacturer.
Procedure:
-
Seed neurons in a 96-well plate as described in the MTT assay protocol.
-
Expose the cells to serial dilutions of this compound for the desired duration. Include a vehicle control and a positive control for maximum LDH release (provided in most kits).
-
After incubation, carefully collect a sample of the culture supernatant from each well.
-
Follow the instructions of the LDH assay kit to mix the supernatant with the reaction mixture.
-
Incubate the reaction mixture for the time specified in the kit protocol.
-
Measure the absorbance at the recommended wavelength.
-
Calculate the percentage of cytotoxicity relative to the positive control.
Mandatory Visualizations
Caption: Workflow for assessing etidocaine neurotoxicity in cultured neurons.
Caption: Signaling pathway of local anesthetic-induced neurotoxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. Etidocaine, bupivacaine, and lidocaine seizure thresholds in monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative CNS toxicity of lidocaine, etidocaine, bupivacaine, and tetracaine in awake dogs following rapid intravenous administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. longdom.org [longdom.org]
- 5. Clinical Pharmacology of Local Anesthetics | Anesthesia Key [aneskey.com]
- 6. Neurotoxic Effects of Local Anesthetics on Developing Motor Neurons in a Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Relative neural toxicity of local anesthetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparative effects of etidocaine and lidocaine on nerve and neuromuscular conduction in the frog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Preventing etidocaine hydrochloride degradation in physiological buffer solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of etidocaine hydrochloride in physiological buffer solutions.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation in aqueous solutions?
A1: The primary cause of degradation for this compound, an amide-type local anesthetic, is hydrolysis of the amide bond.[1] This reaction is significantly influenced by the pH of the solution and can be accelerated by non-optimal temperature and light exposure. The hydrolysis breaks the molecule into 2,6-dimethylaniline and N-ethyl-N-propyl-2-aminobutanoic acid.
Q2: What is the optimal pH range for storing this compound solutions?
A2: While specific long-term stability data for etidocaine is limited, data from the structurally similar local anesthetic, lidocaine, suggests that maximum stability is achieved in the pH range of 3 to 6.[2][3] In physiological buffers (typically pH ~7.4), the rate of hydrolysis is expected to be higher. Therefore, for long-term storage, a slightly acidic pH is recommended. For immediate experimental use at physiological pH, it is crucial to minimize storage time.
Q3: How does temperature affect the stability of this compound?
A3: As with most chemical reactions, the rate of etidocaine hydrolysis increases with temperature. To minimize degradation, solutions should be stored at recommended refrigerated temperatures (e.g., 2-8°C) and protected from extreme heat. Solutions intended for use in experiments at physiological temperatures (e.g., 37°C) should be prepared fresh and used promptly.
Q4: Can I prepare a stock solution of etidocaine in a physiological buffer and use it over several days?
A4: It is not recommended. Preparing this compound in a physiological buffer (pH ~7.4) will increase the proportion of the unprotonated, less stable form of the molecule, leading to a higher rate of hydrolysis. Such solutions should be prepared fresh before each experiment. If a stock solution is necessary, it should be prepared in a slightly acidic buffer (pH 4-5) and stored at 2-8°C, with the final dilution into the physiological buffer being made immediately before use.
Q5: Are there any visual indicators of etidocaine degradation?
A5: You should not rely solely on visual inspection. However, any change in the solution's appearance, such as discoloration (e.g., a pinkish or yellow hue) or the formation of a precipitate, indicates potential degradation or contamination, and the solution should be discarded.[4]
Troubleshooting Guides
Issue 1: Loss of Potency or Inconsistent Experimental Results
You observe a diminished biological effect of your etidocaine solution or high variability in your experimental outcomes.
Potential Cause: Chemical degradation of this compound leading to a lower effective concentration.
Troubleshooting Steps:
-
Verify Solution Age and Storage: Confirm that the solution was freshly prepared. If not, discard it and prepare a new solution.
-
Check Buffer pH: Measure the pH of your buffer solution. Deviations from the intended pH, especially towards alkaline conditions, can accelerate degradation.
-
Review Preparation Protocol: Ensure that the solution was not exposed to high temperatures or prolonged light during preparation.
-
Perform Chemical Analysis: Quantify the concentration of etidocaine in your solution using a stability-indicating method like High-Performance Liquid Chromatography (HPLC). Compare the result to the expected concentration.
Below is a logical workflow for troubleshooting inconsistent results.
Issue 2: Appearance of Unexpected Peaks in Chromatographic Analysis (e.g., HPLC)
Your HPLC analysis of the etidocaine solution shows additional, unexpected peaks that are not present in the standard.
Potential Cause: Presence of degradation products from hydrolysis.
Troubleshooting Steps:
-
Identify Potential Degradants: The primary degradation products of etidocaine hydrolysis are 2,6-dimethylaniline and N-ethyl-N-propyl-2-aminobutanoic acid.[1]
-
Analyze a Stressed Sample: Intentionally degrade a sample of your etidocaine solution by adjusting the pH to a highly alkaline level (e.g., pH 10) and heating it gently (e.g., 50°C) for a few hours. Analyze this "stressed" sample by HPLC. The peaks that increase in this sample are likely your degradation products.
-
Confirm Identity (Optional): If the identity of the degradants is critical, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to confirm their molecular weights.
The chemical degradation pathway is illustrated below.
Data Presentation
Table 1: Estimated Stability of Amide-Type Local Anesthetics (based on Lidocaine data)
| Condition | pH | Temperature | Estimated Stability | Key Consideration |
| Long-Term Storage | 3.0 - 6.0 | 4°C | High (Stable for months) | Optimal for stock solutions.[2][3] |
| Short-Term Storage | 7.4 | 4°C | Moderate (Stable for days to weeks) | Refrigeration slows degradation at physiological pH.[5] |
| Experimental Use | 7.4 | 25°C (Room Temp) | Low (Degradation may occur in hours) | Prepare fresh and use immediately.[6] |
| Accelerated Degradation | > 8.0 | > 40°C | Very Low (Rapid degradation) | Conditions to avoid. |
Experimental Protocols
Protocol 1: Preparation of a Stable this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution in a stability-optimized buffer.
-
Buffer Preparation: Prepare a 0.1 M citrate buffer and adjust the pH to 4.5 using sodium hydroxide or hydrochloric acid. Filter the buffer through a 0.22 µm filter.
-
Weighing: Accurately weigh the required amount of this compound powder in a sterile container.
-
Dissolution: Dissolve the this compound in the pH 4.5 citrate buffer to achieve a final concentration of 10 mM.
-
Sterilization: Filter the final solution through a sterile 0.22 µm syringe filter into a sterile, light-protected container (e.g., amber vial).
-
Storage: Store the stock solution at 2-8°C. For experiments, dilute this stock into your final physiological buffer immediately before use.
Protocol 2: HPLC Method for Quantification of Etidocaine and Degradation Products
This protocol provides a general-purpose Reverse-Phase HPLC (RP-HPLC) method that can be adapted to quantify etidocaine and monitor for the appearance of its more nonpolar degradation product, 2,6-dimethylaniline.
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% Phosphoric acid in Water.
-
Solvent B: Acetonitrile.
-
-
Gradient:
-
0-2 min: 95% A, 5% B
-
2-12 min: Gradient to 5% A, 95% B
-
12-12.1 min: Gradient to 95% A, 5% B
-
12.1-17 min: 95% A, 5% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm.[7]
-
Injection Volume: 10 µL.
-
Standard Preparation: Prepare calibration standards of this compound in the mobile phase (or a suitable diluent) ranging from 1 µg/mL to 100 µg/mL.
-
Analysis:
-
Generate a standard curve by injecting the calibration standards.
-
Inject the test samples (diluted to fall within the calibration range).
-
Monitor the chromatogram for the etidocaine peak and any new peaks corresponding to degradation products. The retention time of etidocaine will need to be determined using a pure standard. The 2,6-dimethylaniline degradant is expected to have a longer retention time due to its higher hydrophobicity.
-
Signaling Pathway
Etidocaine, like other local anesthetics, primarily functions by blocking nerve signal propagation. This is achieved by inhibiting voltage-gated sodium channels in the neuronal cell membrane.
Pathway Description: A pain stimulus causes the neuronal membrane to depolarize, which opens voltage-gated sodium channels.[1] The resulting influx of sodium ions generates an action potential that propagates along the nerve to the central nervous system (CNS), where it is perceived as pain.[8] Etidocaine physically blocks the pore of the voltage-gated sodium channel from the intracellular side, preventing sodium influx. This inhibition stops the action potential from propagating, thus blocking the sensation of pain.
References
- 1. Mechanism of local anesthetic drug action on voltage-gated sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stability of lidocaine hydrochloride injection at ambient temperature and 4 deg C in polypropylene syringes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Duranest (Etidocaine HCl): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 5. Etidocaine (Duranest): a clinical and laboratory evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Sodium Channels and Local Anesthetics—Old Friends With New Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Minimizing etidocaine hydrochloride-induced artifacts in electrophysiology recordings
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing etidocaine hydrochloride in electrophysiology recordings. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize artifacts and ensure high-quality data acquisition.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in electrophysiology?
This compound is a long-acting local anesthetic of the amide type.[1] Its primary mechanism of action is the blockade of voltage-gated sodium channels (VGSCs) from the intracellular side.[2][3] By binding to the S6 segment of domain IV within the channel pore, it stabilizes the inactivated state of the channel, thereby inhibiting the influx of sodium ions that is necessary for the generation and propagation of action potentials.[2][3]
Q2: What are the potential off-target effects of etidocaine that could influence my recordings?
Besides its primary action on VGSCs, etidocaine can also affect other ion channels, which may introduce artifacts or confounding effects in your recordings. These off-target effects include:
-
Potassium Channels: Etidocaine can inhibit certain types of potassium channels, which may lead to a depolarization of the resting membrane potential.[4]
-
Calcium Channels: Although less potent than its effect on sodium channels, etidocaine can also block voltage-gated calcium channels.[5][6]
-
G-Protein Coupled Receptors (GPCRs): Some local anesthetics have been shown to interact with GPCRs and their signaling pathways, which could modulate channel activity indirectly.[7][8][9]
Q3: How should I prepare an this compound stock solution for my experiments?
For in vitro electrophysiology experiments, a stock solution of this compound is typically prepared in a vehicle such as DMSO or distilled water. It is crucial to ensure the final concentration of the vehicle in your recording solution is minimal (typically <0.1%) to avoid solvent-induced artifacts. The stock solution should be stored at -20°C for long-term storage or at 4°C for short-term use.[10][11] Always filter the final working solution before perfusion to remove any precipitates.
Troubleshooting Guide: Minimizing Etidocaine-Induced Artifacts
This guide addresses common issues encountered during the application of this compound in electrophysiology experiments.
Issue 1: Unstable Seal Resistance or Loss of Seal
Possible Cause: Etidocaine is a lipophilic molecule that can interact with the lipid bilayer of the cell membrane. This interaction can alter membrane fluidity and stability, potentially compromising the gigaohm seal between the patch pipette and the cell membrane.[10]
Troubleshooting Steps:
-
Optimize Pipette Properties:
-
Use thick-walled borosilicate glass capillaries to create robust pipettes.
-
Fire-polish the pipette tip to create a smooth surface, which can improve seal formation and stability.
-
Aim for a pipette resistance of 3-5 MΩ, as very small or very large tips can be more prone to instability.[12]
-
-
Ensure Healthy Cells: Unhealthy cells are more susceptible to seal instability. Ensure your cell culture or slice preparation is optimized for cell viability.[13]
-
Gradual Drug Application: Apply etidocaine containing solution at a slow and steady perfusion rate. Rapid changes in the extracellular environment can mechanically stress the seal.
-
Monitor Seal Resistance Continuously: Keep a close watch on the seal resistance throughout the experiment. If you notice a gradual decrease, consider reducing the perfusion rate or pausing the experiment to allow the seal to stabilize.
Issue 2: Baseline Drift During and After Etidocaine Application
Possible Cause: Baseline drift can occur due to several factors related to etidocaine's mechanism of action:
-
Inhibition of Leak Potassium Channels: Blockade of constitutively active "leak" potassium channels can cause a slow depolarization of the membrane potential, manifesting as a baseline drift in current-clamp recordings or a change in holding current in voltage-clamp recordings.[4]
-
Slow Wash-in/Wash-out: Due to its lipophilicity, etidocaine can accumulate in the lipid membrane and wash out slowly, leading to a protracted recovery of the baseline after drug application is terminated.
Troubleshooting Steps:
-
Allow for Sufficient Equilibration Time: Ensure you perfuse etidocaine for a sufficient period to reach a steady-state effect before starting your recording protocol. This will help to distinguish between the pharmacological effect and an ongoing drift.
-
Prolonged Washout: After application, wash out the drug for an extended period to allow for complete removal from the cell membrane and recording chamber.
-
Use Data Analysis Software for Correction: If a slow, linear drift persists, it can often be corrected offline using baseline subtraction algorithms available in most electrophysiology analysis software.[14][15][16]
-
Control for Vehicle Effects: Perfuse the vehicle solution alone before and after drug application to ensure that the observed drift is not an artifact of the solvent or the perfusion system itself.
Issue 3: Alterations in Action Potential Waveform Unrelated to Sodium Channel Blockade
Possible Cause: While the primary effect on the action potential is a reduction in the upstroke velocity and amplitude due to sodium channel blockade, other changes may be observed due to off-target effects. For instance, a broadening of the action potential may occur due to the blockade of repolarizing potassium currents.[4]
Troubleshooting Steps:
-
Isolate Currents: To dissect the specific ionic contributions to the observed changes, use voltage-clamp protocols and specific ion channel blockers (e.g., TEA for potassium channels, cadmium for calcium channels) in conjunction with etidocaine.
-
Concentration-Response Curve: Perform a dose-response experiment to determine the concentration at which etidocaine selectively blocks sodium channels with minimal effects on other channels in your preparation.
Data Presentation
Table 1: Concentration-Dependent Effects of Etidocaine and Other Local Anesthetics on Ion Channels
| Local Anesthetic | Preparation | Target Ion Channel | Concentration | Effect | Reference |
| Etidocaine | Guinea pig papillary muscles | Sodium Channels | 4 and 10 µM | Depression of Vmax | [2] |
| Etidocaine | Guinea pig papillary muscles | Calcium Channels | 4 and 10 µM | Depression of late-peaking contractile responses | [2] |
| Etidocaine | Xenopus oocytes expressing TASK channels | Tandem Pore Potassium Channels | 39 µM | 50% inhibitory concentration (IC50) | [4] |
| Lidocaine | Dog Purkinje fibers | Sodium Channels | 1 x 10⁻⁵ mole/liter | No significant change in Vmax | [17] |
| Lidocaine | Dog Purkinje fibers | Sodium Channels | ≥ 1 x 10⁻⁴ mole/liter | Decrease in Vmax | [17] |
| Bupivacaine | HEK-293 cells expressing SK2 channels | Small-conductance Ca²⁺-activated K⁺ Channels | 16.5 µM | 50% inhibitory concentration (IC50) | [18] |
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Recording from Cultured Neurons with Acute Etidocaine Application
-
Cell Preparation: Plate neurons on coverslips several days prior to recording to allow for adherence and maturation.[1][19]
-
Solutions:
-
External Solution (aCSF): Containing (in mM): 126 NaCl, 3 KCl, 2 MgSO₄, 2 CaCl₂, 1.25 NaH₂PO₄, 26.4 NaHCO₃, and 10 glucose. Bubble with 95% O₂ / 5% CO₂.[19]
-
Internal Solution: Containing (in mM): 115 K-Gluconate, 4 NaCl, 0.3 GTP-NaCl, 2 ATP-Mg, and 40 HEPES. Adjust pH to 7.2 with KOH and osmolarity to ~270 mOsm/L.[1]
-
Etidocaine Stock Solution: Prepare a 10 mM stock solution of this compound in distilled water and store at -20°C.
-
-
Recording Procedure:
-
Transfer a coverslip with cultured neurons to the recording chamber and perfuse with aCSF at a rate of 1.5-2 mL/min.
-
Pull borosilicate glass pipettes to a resistance of 3-7 MΩ when filled with internal solution.[19]
-
Approach a neuron and form a gigaohm seal (>1 GΩ).
-
Rupture the membrane to obtain the whole-cell configuration.
-
Record baseline activity in voltage-clamp or current-clamp mode.
-
Dilute the etidocaine stock solution into the aCSF to the desired final concentration and switch the perfusion to the etidocaine-containing solution.
-
Record the effects of etidocaine after the drug has reached equilibrium in the chamber.
-
Wash out the drug by perfusing with aCSF until the recording returns to baseline.
-
Protocol 2: Preparation of Acute Brain Slices for Etidocaine Electrophysiology
-
Anesthesia and Perfusion: Deeply anesthetize the animal and perform a transcardial perfusion with ice-cold, oxygenated NMDG-based slicing solution.[20]
-
Brain Extraction and Slicing: Rapidly dissect the brain and mount it on a vibratome stage. Cut slices of the desired thickness (e.g., 300 µm) in ice-cold, oxygenated slicing solution.[21][22]
-
Recovery: Transfer the slices to a recovery chamber containing NMDG-based or aCSF solution at 32-34°C for at least 30 minutes, followed by storage at room temperature.[20]
-
Recording: Transfer a slice to the recording chamber and proceed with patch-clamp recordings as described in Protocol 1.
Mandatory Visualizations
Caption: Primary mechanism of etidocaine action on voltage-gated sodium channels.
Caption: Troubleshooting workflow for common etidocaine-induced artifacts.
References
- 1. docs.axolbio.com [docs.axolbio.com]
- 2. Frontiers | The Sodium Channel as a Target for Local Anesthetic Drugs [frontiersin.org]
- 3. The Sodium Channel as a Target for Local Anesthetic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Local anesthetic inhibition of baseline potassium channels with two pore domains in tandem - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Role of voltage-gated sodium, potassium and calcium channels in the development of cocaine-associated cardiac arrhythmias - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Differential effects of etomidate, propofol, and midazolam on calcium and potassium channel currents in canine myocardial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [The effects of anesthetics on G-protein-coupled receptors] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Time-dependent inhibition of G protein-coupled receptor signaling by local anesthetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. glpbio.com [glpbio.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. A hierarchical method for removal of baseline drift from biomedical signals: application in ECG analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A Hierarchical Method for Removal of Baseline Drift from Biomedical Signals: Application in ECG Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Bupivacaine inhibits a small conductance calcium‐activated potassium type 2 channel in human embryonic kidney 293 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 20. Preparation of Acute Brain Slices Using an Optimized N-Methyl-D-glucamine Protective Recovery Method - PMC [pmc.ncbi.nlm.nih.gov]
- 21. protocols.io [protocols.io]
- 22. researchgate.net [researchgate.net]
Improving the stability of etidocaine hydrochloride stock solutions for long-term studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the stability of etidocaine hydrochloride stock solutions for long-term studies. The information is presented in a question-and-answer format to address specific issues you may encounter.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My this compound stock solution has turned slightly yellow. Can I still use it?
A slight yellow discoloration can be an initial sign of degradation. It is recommended to discard the solution and prepare a fresh stock. Discoloration may indicate the formation of degradation products, which could impact the potency and safety of your experiments.
Q2: I've observed precipitation in my refrigerated this compound solution. What should I do?
Precipitation upon refrigeration can occur due to the decreased solubility of this compound at lower temperatures, especially at higher concentrations. Before use, allow the solution to equilibrate to room temperature and gently agitate to see if the precipitate redissolves. If it does not, it may indicate insolubility or degradation, and the solution should be discarded. To avoid this, consider preparing a less concentrated stock solution if your experimental design allows.
Q3: What are the primary factors that cause this compound to degrade?
This compound, as an amide-type local anesthetic, is susceptible to degradation through several pathways:
-
Hydrolysis: The amide bond can be broken down by water, a reaction that is catalyzed by both acidic and basic conditions.[1] This is a primary degradation pathway.
-
Oxidation: The molecule can be oxidized, particularly if exposed to oxidizing agents or trace metal ions.
-
Photodegradation: Exposure to light, especially UV light, can induce degradation.
-
Temperature: Elevated temperatures accelerate the rate of all chemical degradation reactions.
Q4: How can I minimize the degradation of my this compound stock solution?
To enhance the stability of your stock solutions, consider the following best practices:
-
Storage Conditions: Store stock solutions in airtight, light-resistant containers. For long-term storage, aliquoting and freezing at -20°C or -80°C is recommended.[2]
-
pH Control: Maintain the pH of the solution within a stable range. For many amide-type local anesthetics, a slightly acidic pH (around 4-5) can inhibit hydrolysis.
-
Use of High-Purity Water and Reagents: Use sterile, high-purity water (e.g., USP-grade Water for Injection) and high-purity this compound to minimize contaminants that could catalyze degradation.
-
Inert Atmosphere: For maximum stability, especially for sensitive long-term studies, consider preparing the solution under an inert gas like nitrogen to displace oxygen and reduce oxidative degradation.
Data Presentation: Storage Recommendations and Stability
Table 1: Recommended Storage Conditions for this compound Stock Solutions
| Storage Temperature | Recommended Duration | Container Type | Additional Notes |
| Room Temperature | Short-term (hours to a few days) | Amber glass vial | Prone to faster degradation. Not recommended for long-term storage. |
| 2-8°C (Refrigerated) | Up to 2 weeks | Amber glass vial | Monitor for precipitation, especially at higher concentrations. |
| -20°C (Frozen) | Up to 1 month | Polypropylene tubes | Aliquot to avoid repeated freeze-thaw cycles.[2] |
| -80°C (Ultra-low Freezer) | Up to 6 months | Polypropylene tubes | Recommended for long-term archival storage.[2] |
Note: These are general recommendations. It is crucial to perform your own stability studies for critical long-term experiments.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is designed to intentionally degrade the drug to identify potential degradation products and establish a stability-indicating analytical method. This protocol is adapted from established methods for similar amide-type local anesthetics due to the limited availability of etidocaine-specific public data.
1. Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., water or a 50:50 mixture of acetonitrile and water).
2. Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M hydrochloric acid. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M sodium hydroxide. Incubate at 60°C for 8 hours.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 3% hydrogen peroxide. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Store the stock solution at 60°C, protected from light, for 48 hours.
-
Photodegradation: Expose the stock solution to a calibrated light source (e.g., UV lamp at 254 nm or a photostability chamber) for 24 hours.
3. Sample Analysis:
-
At designated time points, withdraw samples, neutralize if necessary (for acid and base hydrolysis samples), and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
Analyze the stressed samples using a stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC Method for this compound
This method is designed to separate the intact this compound from its potential degradation products. This is a general method and may require optimization for your specific equipment and degradation products.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of a phosphate or acetate buffer (e.g., 20 mM potassium phosphate, pH adjusted to 3.0 with phosphoric acid) and a suitable organic solvent like acetonitrile or methanol. A common starting point is a 60:40 or 70:30 ratio of buffer to organic solvent.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: UV detection at a wavelength where this compound has significant absorbance (e.g., around 230 nm).
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
Procedure:
-
Prepare standard solutions of this compound of known concentrations.
-
Inject the standards to determine the retention time and establish a calibration curve.
-
Inject the samples from the forced degradation study.
-
Monitor the chromatograms for the appearance of new peaks corresponding to degradation products and a decrease in the peak area of the parent this compound peak.
Mandatory Visualizations
Chemical Degradation Pathway
Caption: Hydrolysis degradation pathway of this compound.
Experimental Workflow
References
Technical Support Center: Etidocaine Hydrochloride In Vitro Efficacy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the in vitro efficacy of etidocaine hydrochloride by adjusting pH. Below are frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of action for this compound?
This compound is an amide-type local anesthetic that blocks nerve impulses by inhibiting the influx of sodium ions through voltage-gated sodium channels in the neuronal cell membrane.[1][2] This prevents the depolarization of the membrane and the propagation of action potentials, resulting in a loss of sensation.[2]
Q2: How does pH influence the efficacy of this compound in vitro?
The efficacy of etidocaine, like other local anesthetics, is highly dependent on pH because it is a weak base.[3] Its activity is governed by the equilibrium between its lipid-soluble (uncharged, non-ionized) form and its water-soluble (charged, ionized) form.
-
Membrane Permeation: The uncharged form is required to penetrate the lipid-rich nerve cell membrane to reach its target site inside the cell.[3][4]
-
Receptor Binding: Once inside the cell, where the pH is slightly lower, the molecule re-equilibrates, and the charged (cationic) form binds to the sodium channel receptor, causing the anesthetic effect.[5][6]
Therefore, increasing the extracellular pH shifts the equilibrium towards the uncharged form, facilitating faster and more extensive penetration into the cell, which can lead to a more rapid onset and enhanced efficacy.[4][7][8]
Q3: What are the key physicochemical properties of etidocaine to consider?
The pKa (the pH at which 50% of the drug is in the ionized form and 50% is in the non-ionized form) is a critical property.[9] For etidocaine, the pKa is approximately 7.9.[8] This means at a physiological pH of 7.4, a significant portion of the drug is already in the lipid-soluble, non-ionized form, contributing to its rapid onset of action.[8]
Q4: What is the risk of adjusting the pH of this compound solutions?
A significant risk when alkalinizing this compound solutions is precipitation .[10] Etidocaine has limited solubility at a more basic pH. The addition of sodium bicarbonate to increase the pH can cause the drug to precipitate out of the solution, reducing its effective concentration and potentially invalidating experimental results.[10]
Q5: How can I identify suboptimal pH as a cause for poor experimental results?
Signs of suboptimal pH in your in vitro assay may include:
-
Slower than expected onset of sodium channel blockade.
-
Reduced potency or efficacy compared to literature values.
-
High variability in results between experimental runs.
-
Cloudiness or visible precipitate in the drug solution, indicating precipitation due to over-alkalinization.[10]
Data Presentation: Physicochemical Properties of Local Anesthetics
The following table summarizes key properties of etidocaine and other common local anesthetics. Potency and onset are influenced by both lipid solubility and the pKa relative to the tissue pH.
| Local Anesthetic | pKa (at 36°C) | Octanol:Buffer Partition Coefficient (Lipid Solubility) | Onset of Action |
| Etidocaine | 7.9 | 7,317 | Rapid |
| Lidocaine | 7.8 | 366 | Rapid |
| Bupivacaine | 8.1 | 3,420 | Slower |
| Procaine | 8.9 | 100 | Slow |
| Data sourced from Clinical Pharmacology of Local Anesthetics.[8] |
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Reduced or No Anesthetic Effect | Suboptimal pH: The pH of your in vitro medium may be too acidic, increasing the proportion of the ionized form of etidocaine, which cannot efficiently cross the cell membrane. | 1. Measure the pH of your experimental buffer solution containing etidocaine. 2. Carefully adjust the pH upwards towards a physiological or slightly alkaline range (e.g., 7.4 - 7.8). Use a dilute solution of NaOH or NaHCO₃ and add it dropwise while monitoring the pH. 3. Be vigilant for any signs of precipitation.[10] |
| High Variability in Results | Inconsistent pH: Small variations in the pH of your prepared solutions between experiments can lead to significant differences in the concentration of membrane-permeable etidocaine. | 1. Standardize your solution preparation protocol. 2. Always use a calibrated pH meter. 3. Prepare a fresh, buffered solution for each experiment. 4. Record the final pH of the solution for every experiment to ensure consistency. |
| Precipitation in Solution | Over-Alkalinization: this compound has poor solubility at higher pH levels. Adding too much base, or adding it too quickly, can cause the drug to precipitate. | 1. Add the alkalinizing agent (e.g., 4% sodium bicarbonate) very slowly and in small volumes.[10] 2. Continuously stir or vortex the solution during pH adjustment. 3. Do not attempt to raise the pH significantly beyond the physiological range. 4. If precipitation occurs, the solution is compromised and should be discarded. Prepare a new solution, adjusting the pH more cautiously. |
Experimental Protocols
Protocol 1: Preparation of a pH-Adjusted this compound Solution
This protocol describes how to prepare a buffered etidocaine solution for in vitro assays. The key is to raise the pH to enhance the concentration of the non-ionized form while avoiding precipitation.
Materials:
-
This compound powder
-
Appropriate physiological buffer (e.g., Hanks' Balanced Salt Solution, Krebs-Ringer solution)
-
0.1 M Sodium Hydroxide (NaOH) or 4% Sodium Bicarbonate (NaHCO₃)
-
Calibrated pH meter
-
Sterile containers and filters
Methodology:
-
Initial Dissolution: Dissolve the this compound powder in the chosen physiological buffer to achieve the desired final concentration. Etidocaine is typically supplied as a hydrochloride salt, which is acidic and readily soluble in aqueous solutions.[3]
-
Initial pH Measurement: Measure the initial pH of the solution. It will likely be in the acidic range (e.g., pH 5.0-6.0).[6]
-
Careful Alkalinization: While continuously stirring the solution, add the 0.1 M NaOH or 4% NaHCO₃ solution dropwise.
-
Continuous Monitoring: Monitor the pH closely with the pH meter. Pause after each drop to allow the reading to stabilize.
-
Target pH: The goal is to bring the solution to a final pH in the range of 7.4 to 7.8. Proceed with extreme caution as you approach and exceed pH 7.0 to prevent precipitation.[10]
-
Visual Inspection: Constantly inspect the solution for any signs of cloudiness or precipitate formation. If this occurs, stop the titration immediately. The solution should not be used if a precipitate is present.
-
Finalization and Sterilization: Once the target pH is reached without precipitation, record the final pH. If required for your experiment (e.g., cell culture), sterile-filter the solution through a 0.22 µm filter.
-
Use Immediately: It is recommended to use freshly prepared, pH-adjusted solutions, as the stability of the alkalinized solution may be reduced.
Protocol 2: General In Vitro Efficacy Assay (Isolated Nerve Model)
This protocol provides a general workflow for testing the efficacy of pH-adjusted etidocaine using an isolated nerve preparation, such as a frog sciatic nerve or crayfish giant axon.[7][11]
Methodology:
-
Nerve Preparation: Dissect and isolate the nerve according to established procedures and mount it in a nerve chamber capable of stimulation and recording of compound action potentials.
-
Baseline Recording: Perfuse the nerve with the standard physiological buffer (at its normal pH) and record baseline compound action potentials (CAPs) in response to supramaximal electrical stimulation.
-
Application of Control Solution: Perfuse the nerve with the control etidocaine solution (unadjusted acidic pH) at the desired concentration. Record the time-dependent decrease in the CAP amplitude until a steady-state block is achieved.
-
Washout: Perfuse the nerve with the standard physiological buffer to allow for the recovery of the CAP amplitude.
-
Application of pH-Adjusted Solution: Once the nerve has fully recovered, perfuse it with the freshly prepared, pH-adjusted etidocaine solution (from Protocol 1). Record the time-dependent decrease in CAP amplitude.
-
Data Analysis: Compare the onset time (time to reach 50% or 90% block) and the final steady-state block percentage between the unadjusted and pH-adjusted etidocaine solutions. A faster onset and/or a more profound block with the pH-adjusted solution would demonstrate enhanced efficacy.
Mandatory Visualizations
Caption: Mechanism of pH-dependent action of etidocaine.
References
- 1. Duranest (Etidocaine HCl): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 2. CAS 36637-19-1: this compound | CymitQuimica [cymitquimica.com]
- 3. partone.litfl.com [partone.litfl.com]
- 4. The pH-dependent rate of action of local anesthetics on the node of Ranvier - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. derangedphysiology.com [derangedphysiology.com]
- 7. The effects of extracellular pH with and without bicarbonate on intracellular procaine concentrations and anesthetic effects in crayfish giant axons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Clinical Pharmacology of Local Anesthetics | Anesthesia Key [aneskey.com]
- 9. Local Anesthetics | Pocket Dentistry [pocketdentistry.com]
- 10. pH adjustment of local anesthetic solutions with sodium bicarbonate: laboratory evaluation of alkalinization and precipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and biological activities of local anesthetics - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Etidocaine Hydrochloride Incubation in Cell-Based Assays: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on optimizing incubation times for etidocaine hydrochloride in various cell-based assays. The following information, presented in a question-and-answer format, addresses common challenges and offers detailed protocols to ensure reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound in a cellular context?
This compound is an amide-type local anesthetic that primarily functions by blocking voltage-gated sodium channels in nerve cell membranes. However, in the context of in vitro cell-based assays, particularly with cancer cell lines, its effects extend beyond sodium channel blockade. Studies on similar local anesthetics suggest that they can influence cell viability and proliferation through various mechanisms, including the induction of apoptosis and interference with key signaling pathways.
Q2: How does incubation time with this compound affect cell viability?
The cytotoxic effects of local anesthetics, including etidocaine, are generally time and concentration-dependent.[1] Longer incubation times will typically result in decreased cell viability, even at lower concentrations. It is crucial to perform a time-course experiment to determine the optimal incubation period for your specific cell line and experimental goals. For instance, some effects might be observable within a few hours, while others may require 24, 48, or even 72 hours of continuous exposure to become apparent.[2][3]
Q3: What are the typical concentration ranges and incubation times to start with for a new experiment?
For initial range-finding experiments, it is advisable to test a broad range of this compound concentrations (e.g., from low micromolar to millimolar) at several time points (e.g., 24, 48, and 72 hours).[2][3] This will help in identifying a suitable concentration range that induces a measurable effect without causing overwhelming cytotoxicity, allowing for the observation of more subtle cellular responses. The half-maximal inhibitory concentration (IC50) is a key parameter that is dependent on the incubation time.[4]
Troubleshooting Guide
Issue 1: High variability in cell viability results between replicate wells.
-
Possible Cause: Uneven cell seeding, edge effects in the microplate, or inconsistent drug concentration.
-
Troubleshooting Steps:
-
Ensure a single-cell suspension before seeding to avoid clumps.
-
To minimize the "edge effect," avoid using the outer wells of the microplate for experimental samples; instead, fill them with sterile phosphate-buffered saline (PBS) or culture medium.
-
Ensure thorough mixing of this compound in the culture medium before adding it to the cells.
-
Issue 2: No significant effect on cell viability is observed even at high concentrations.
-
Possible Cause: The chosen cell line may be resistant to this compound, or the incubation time is too short.
-
Troubleshooting Steps:
-
Extend the incubation time (e.g., up to 72 hours or longer).
-
Confirm the bioactivity of your this compound stock.
-
Consider using a positive control known to induce cytotoxicity in your cell line to validate the assay.
-
Issue 3: Difficulty in distinguishing between apoptosis and necrosis.
-
Possible Cause: The concentration of this compound may be too high, leading to rapid cell death and secondary necrosis.
-
Troubleshooting Steps:
-
Use a lower range of concentrations in your assay.
-
Perform a time-course experiment to capture early apoptotic events.
-
Utilize dual staining with Annexin V and a viability dye like Propidium Iodide (PI) or 7-AAD to differentiate between early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and viable cells (Annexin V negative, PI negative).
-
Quantitative Data Summary
The following tables summarize data from studies on local anesthetics that can serve as a reference for designing experiments with this compound. Note that optimal conditions for this compound may vary and should be determined empirically.
Table 1: Effect of Local Anesthetics on Cell Viability (IC50/EC50 Values)
| Local Anesthetic | Cell Line | 24h | 48h | 72h |
| Lidocaine | Ishikawa (Endometrial) | 11.67 mM | 1.915 mM | 2.114 mM |
| Bupivacaine | Ishikawa (Endometrial) | 11.4 mM | 5.21 mM | 3.12 mM |
| Prilocaine | Ishikawa (Endometrial) | 7.64 mM | 7.3 mM | 2.83 mM |
Data adapted from a study on human endometrial adenocarcinoma cells, demonstrating the time-dependent effect on cell viability.[3]
Table 2: Time-Dependent Cytotoxicity of Bupivacaine and Lidocaine on Osteosarcoma Cells
| Local Anesthetic | Concentration | Cell Line | 24h Viability Reduction | 48h Viability Reduction | 72h Viability Reduction |
| Bupivacaine | 1.08 mM | UMR-108 | 6% | Further Reduced | Further Reduced |
| Bupivacaine | 2.16 mM | UMR-108 | 89.67% | Further Reduced | Further Reduced |
| Lidocaine | 5.33 mM | UMR-108 | 25.33% | Further Reduced | Further Reduced |
| Lidocaine | 10.66 mM | UMR-108 | 90.67% | Further Reduced | Further Reduced |
Data from a study on osteosarcoma cell lines, highlighting both dose and time dependency.[2]
Experimental Protocols
Cell Viability Assessment (MTT Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in a complete culture medium. Remove the old medium from the wells and add the drug-containing medium.
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
Apoptosis Detection (Annexin V/PI Staining)
-
Cell Treatment: Treat cells with this compound at various concentrations and for different durations in a suitable culture plate.
-
Cell Harvesting: After incubation, collect both adherent and floating cells.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells by flow cytometry within one hour.
Visualizations
Experimental Workflow for Optimizing Incubation Time
Caption: Workflow for optimizing etidocaine HCl incubation time.
PI3K/Akt/mTOR Signaling Pathway
Caption: Potential inhibition of the PI3K/Akt/mTOR pathway by Etidocaine HCl.
References
- 1. Local Anesthetic Schwann Cell Toxicity is Time and Concentration-Dependent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. experts.llu.edu [experts.llu.edu]
- 3. Journal of Clinical Medicine of Kazakhstan [clinmedkaz.org]
- 4. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide: Etidocaine Hydrochloride vs. Bupivacaine for Prolonged In Vitro Nerve Blockade
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of etidocaine hydrochloride and bupivacaine, two long-acting amide local anesthetics, focusing on their in vitro properties relevant to prolonged nerve blockade. While direct comparative in vitro studies on the duration of nerve block are limited, this document synthesizes available data on their physicochemical properties, mechanism of action, and findings from related in vitro experiments to offer a comprehensive overview for the scientific community.
Mechanism of Action: A Shared Pathway
Both etidocaine and bupivacaine exert their anesthetic effects by blocking the propagation of action potentials in nerve fibers. This is achieved through the inhibition of voltage-gated sodium channels within the neuronal membrane.[1][2][3] The uncharged form of the local anesthetic molecule diffuses across the nerve sheath and cell membrane. Once inside the neuron, the molecule becomes protonated (charged) and binds to the intracellular side of the sodium channel, stabilizing it in the inactivated state. This prevents the influx of sodium ions that is necessary for membrane depolarization, thereby halting nerve conduction.[4][5]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Bupivacaine: mechanism of action, clinical applications and safety_Chemicalbook [chemicalbook.com]
- 3. Duranest (Etidocaine HCl): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 4. Bupivacaine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Mechanism of action and pharmacokinetics (Chapter 46) - Essential Clinical Anesthesia [cambridge.org]
Comparative Analysis of Etidocaine Hydrochloride and Lidocaine on Sodium Channel Subtypes
A Comprehensive Guide for Researchers and Drug Development Professionals
This guide provides a detailed comparative analysis of two widely used local anesthetics, etidocaine hydrochloride and lidocaine, focusing on their effects on various voltage-gated sodium channel (Nav) subtypes. Understanding the differential interactions of these agents with specific sodium channel isoforms is crucial for the development of more selective and safer therapeutic agents. This document summarizes key quantitative data, outlines detailed experimental protocols, and visualizes the fundamental mechanisms of action.
Introduction to Etidocaine and Lidocaine
Lidocaine, a class IB antiarrhythmic and amide local anesthetic, has been a clinical staple for decades.[1][2] Its mechanism of action involves the blockade of voltage-gated sodium channels, thereby inhibiting the initiation and propagation of action potentials.[1][2] Etidocaine, also an amide-type local anesthetic, is known for its rapid onset and long duration of action.[3] It is structurally similar to lidocaine but with increased lipid solubility, a factor that significantly influences its anesthetic potency.[4]
The clinical efficacy and toxicity of local anesthetics are intrinsically linked to their affinity for and kinetics of interaction with different states (resting, open, and inactivated) of various sodium channel subtypes.[1] These channels are critical for electrical signaling in a wide range of tissues, including neurons, cardiac muscle, and skeletal muscle.[1] Differential expression of Nav subtypes in these tissues underlies the diverse physiological and pathological responses to sodium channel blockers.
Quantitative Comparison of Inhibitory Effects
The inhibitory potency of etidocaine and lidocaine on different sodium channel subtypes is commonly quantified by the half-maximal inhibitory concentration (IC50). This value represents the concentration of the drug required to block 50% of the sodium current. The IC50 can be determined for the channel in its resting state (tonic block) or during repetitive stimulation (phasic or use-dependent block), which preferentially targets channels in the open and inactivated states.
| Drug | Sodium Channel Subtype | Type of Block | IC50 (µM) | Reference |
| Etidocaine | Peripheral Nerve (mixed subtypes) | Tonic | 18 | [5] |
| Lidocaine | Peripheral Nerve (mixed subtypes) | Tonic | 204 | [5] |
| Nav1.4 (rat skeletal muscle) | Open (inactivation-deficient mutant) | 21 | [1] | |
| Nav1.4 (rat skeletal muscle) | Resting | 314 | [6] | |
| Nav1.5 (human cardiac) | Inactivated (@ -80mV) | 20 | [7] | |
| Nav1.5 (human cardiac) | Inactivated (@ -80mV) | ~30 times lower than at -120mV | [8] | |
| Nav1.7 (human) | Inactivated | 110 | [9] | |
| Nav1.7 (human) | Inactivated (N395K mutant) | 2800 | [10] | |
| Nav1.7 (human) | Resting | 450 | [11][12][13] | |
| Nav1.8 (rat) | Resting | 104 | [11][12][13] | |
| TTXs (rat DRG neurons) | Tonic | 42 | [14] | |
| TTXr (rat DRG neurons) | Tonic | 210 | [14] | |
| TTXr (rat DRG neurons) | Inactivated | 60 | [14] |
Note: The IC50 values can vary depending on the experimental conditions, such as the holding potential, stimulation frequency, and the specific expression system used.
Mechanism of Action: State-Dependent Blockade
The primary mechanism by which etidocaine and lidocaine block sodium channels is through state-dependent binding.[1][15] Local anesthetics have a higher affinity for the open and inactivated states of the channel compared to the resting state.[1][6] This property is fundamental to their clinical efficacy, particularly in tissues with high-frequency firing, such as in pain pathways or during cardiac arrhythmias.
The interaction can be visualized as a multi-step process:
Local anesthetics can access their binding site within the pore of the sodium channel through two primary pathways[16]:
-
Hydrophilic Pathway: The charged, protonated form of the local anesthetic enters the channel pore from the intracellular side when the channel is in the open state.[16] This is the basis for use-dependent block.
-
Hydrophobic Pathway: The uncharged, lipid-soluble form of the local anesthetic can diffuse through the cell membrane and access the binding site directly.[16]
Once bound, the local anesthetic molecule stabilizes the inactivated state of the channel, prolonging the refractory period and preventing subsequent channel opening.[17]
Experimental Protocols
The data presented in this guide are primarily derived from experiments utilizing the whole-cell patch-clamp technique . This electrophysiological method allows for the precise measurement of ionic currents across the entire cell membrane while controlling the membrane voltage.
Whole-Cell Voltage-Clamp Protocol for Assessing Sodium Channel Blockade
1. Cell Preparation:
-
Cells (e.g., HEK293) stably or transiently expressing the sodium channel subtype of interest are cultured.[7]
-
For recording, cells are transferred to a recording chamber containing an extracellular solution.[18]
2. Pipette Preparation:
-
Glass micropipettes with a tip resistance of 2-5 MΩ are fabricated using a micropipette puller.
-
The pipette is filled with an intracellular solution designed to isolate sodium currents (e.g., containing Cs+ to block potassium channels).[18]
3. Gigaseal Formation:
-
The micropipette is brought into close contact with the cell membrane.
-
Gentle suction is applied to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.[18]
4. Whole-Cell Configuration:
-
A brief pulse of suction is applied to rupture the patch of membrane under the pipette tip, establishing electrical and diffusional access to the cell's interior.[18]
5. Voltage-Clamp and Data Acquisition:
-
The membrane potential is clamped at a specific holding potential (e.g., -120 mV to ensure most channels are in the resting state).
-
Voltage protocols are applied to elicit sodium currents.
-
For Tonic Block: A single depolarizing pulse is applied from the holding potential at a low frequency (e.g., every 10-30 seconds) to allow for full recovery from any block between pulses.[1]
-
For Phasic (Use-Dependent) Block: A train of depolarizing pulses is applied at a higher frequency (e.g., 1-10 Hz) to induce accumulation of block in the open and inactivated states.[1]
-
6. Drug Application:
-
The local anesthetic is applied to the cell via a perfusion system at various concentrations.
7. Data Analysis:
-
The peak sodium current amplitude is measured before and after drug application.
-
The percentage of block is calculated for each concentration.
-
A dose-response curve is generated by plotting the percentage of block against the drug concentration.
-
The IC50 value is determined by fitting the dose-response curve with the Hill equation.
Signaling Pathways and Broader Implications
While the primary mechanism of action of etidocaine and lidocaine is the direct blockade of sodium channels, this interaction can have downstream effects on various signaling pathways. By inhibiting sodium influx, these local anesthetics can modulate intracellular calcium levels and affect the activity of other voltage-gated ion channels.
It is important to note that local anesthetics are not entirely specific for sodium channels and can interact with other targets, including potassium and calcium channels, G-protein coupled receptors, and NMDA receptors, particularly at higher concentrations.[16] These off-target effects can contribute to both the therapeutic and toxicological profiles of these drugs.
Conclusion
Etidocaine and lidocaine, while both effective local anesthetics, exhibit distinct profiles in their interactions with sodium channel subtypes. The available data suggests that etidocaine is a more potent blocker of peripheral nerve sodium channels in the resting state compared to lidocaine. Lidocaine, on the other hand, has been more extensively characterized across a range of specific Nav subtypes, demonstrating a high affinity for the inactivated state, which underlies its use-dependent properties.
The continued investigation into the subtype-selectivity of these and other local anesthetics is essential for the rational design of new drugs with improved efficacy and reduced side effects. The experimental protocols and mechanistic insights provided in this guide serve as a foundational resource for researchers and drug development professionals in this field.
References
- 1. Sodium Channels and Local Anesthetics—Old Friends With New Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lidocaine reduces the transition to slow inactivation in Nav1.7 voltage-gated sodium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Clinical Pharmacology of Local Anesthetics | Anesthesia Key [aneskey.com]
- 5. Fundamental properties of local anesthetics: half-maximal blocking concentrations for tonic block of Na+ and K+ channels in peripheral nerve - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. State-Dependent Inhibition of Sodium Channels by Local Anesthetics: A 40-Year Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Potent Inactivation-Dependent Inhibition of Adult and Neonatal NaV1.5 Channels by Lidocaine and Levobupivacaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. nanion.de [nanion.de]
- 9. researchgate.net [researchgate.net]
- 10. A Nav1.7 channel mutation associated with hereditary erythromelalgia contributes to neuronal hyperexcitability and displays reduced lidocaine sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Differential modulation of Nav1.7 and Nav1.8 peripheral nerve sodium channels by the local anesthetic lidocaine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Differential modulation of Nav1.7 and Nav1.8 peripheral nerve sodium channels by the local anesthetic lidocaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. go.drugbank.com [go.drugbank.com]
- 14. Complex blockade of TTX-resistant Na+ currents by lidocaine and bupivacaine reduce firing frequency in DRG neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Mechanism of sodium channel block by local anesthetics, antiarrhythmics, and anticonvulsants - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Sodium Channels and Local Anesthetics—Old Friends With New Perspectives [frontiersin.org]
- 17. researchgate.net [researchgate.net]
- 18. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
A Comparative Analysis of the Neurotoxic Profiles of Etidocaine Hydrochloride and Ropivacaine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the neurotoxic profiles of two commonly used local anesthetics: etidocaine hydrochloride and ropivacaine. Due to a lack of direct comparative studies, this analysis synthesizes data from various independent in vivo and in vitro experiments to offer an objective overview for research and drug development purposes.
Executive Summary
Both etidocaine and ropivacaine, like all local anesthetics, possess inherent neurotoxic potential, with the severity of adverse effects being dependent on concentration and duration of exposure[1]. Experimental evidence suggests that the central nervous system (CNS) is a primary target for the toxic effects of local anesthetics following rapid intravenous administration[2]. While direct comparative data is limited, this guide consolidates key experimental findings to elucidate the distinct neurotoxic characteristics of each compound.
Quantitative Neurotoxicity Data
The following tables summarize quantitative data from various studies on the neurotoxic effects of this compound and ropivacaine. It is crucial to note that these data are from different studies with varying experimental models and conditions; therefore, direct comparison should be approached with caution.
Table 1: In Vivo Neurotoxicity - Convulsive Doses
| Local Anesthetic | Animal Model | Mean Cumulative Convulsive Dose (mg/kg) | Study |
| Etidocaine | Awake Dogs | 8.0 | [2] |
| Ropivacaine | - | Data not available in the provided search results | - |
| Bupivacaine (for comparison) | Awake Dogs | 5.0 | [2] |
| Lidocaine (for comparison) | Awake Dogs | 22.0 | [2] |
Table 2: In Vitro Neurotoxicity - Effects on Neuronal Cells
| Local Anesthetic | Cell Type | Key Findings | Study |
| Etidocaine | Rat Dorsal Root Ganglion Neurons | Half-maximal blocking concentration (IC50) for tonic block of tetrodotoxin-resistant Na+ currents: 196 μM. | [3] |
| Ropivacaine | Chick Embryo Dorsal Root Ganglion Neurons | IC50 for growth cone collapse (15 min exposure): ~10-2.5 M. Showed significant reversibility 20h after washout. | [4] |
| Ropivacaine | Rabbit Spinal Cord (Intrathecal) | Less vacuolation in the dorsal funiculus compared to lidocaine, tetracaine, and bupivacaine. | [5] |
| Ropivacaine | Rat Spinal Model (Intrathecal) | Less neurotoxic at higher doses compared to procaine and levobupivacaine, with milder injury limited to the posterior root. | [6] |
| Ropivacaine | Rabbit Intervertebral Disc Cells | Less cytotoxic than lidocaine and bupivacaine. | [7] |
Experimental Protocols
Detailed methodologies from key cited experiments are provided below to allow for critical evaluation of the presented data.
In Vivo CNS Toxicity Study (Etidocaine)
-
Objective: To compare the central nervous system toxicity of lidocaine, etidocaine, bupivacaine, and tetracaine in awake dogs following rapid intravenous administration[2].
-
Animal Model: Awake dogs[2].
-
Procedure: Local anesthetics were administered intravenously in serially increasing doses[2].
-
Endpoint: The mean cumulative dose required to induce convulsive activity was determined[2].
In Vitro Growth Cone Collapse Assay (Ropivacaine)
-
Objective: To compare the neurotoxic potential of lidocaine, bupivacaine, mepivacaine, and ropivacaine on growing neurons[4].
-
Cell Model: Isolated dorsal root ganglion neurons from chick embryos[4].
-
Procedure: Neurons were exposed to different concentrations of the local anesthetics for 15 minutes[4].
-
Assessment: The effects were examined microscopically and quantitatively assessed using the growth cone collapse assay to determine the IC50 values. Reversibility was assessed 20 hours after washout of the drugs[4].
In Vivo Intrathecal Neurotoxicity Study (Ropivacaine)
-
Objective: To compare the neurotoxic effects of tetracaine, lidocaine, bupivacaine, and ropivacaine on the spinal cord when administered intrathecally in rabbits[5].
-
Animal Model: Rabbits[5].
-
Procedure: A single intrathecal injection of 0.3 mL of 2% ropivacaine, 2% tetracaine, 10% lidocaine, 2% bupivacaine, or saline (control) was administered[5].
-
Assessment: Neurologic and histopathologic assessments were performed one week after administration. The extent of vacuolation in the dorsal funiculus and chromatolytic damage to motor neurons were evaluated[5].
Mechanisms of Neurotoxicity and Signaling Pathways
Local anesthetic-induced neurotoxicity is a complex process involving multiple cellular mechanisms. While the precise sequence of events is not fully elucidated, several key pathways have been identified. These include the disruption of mitochondrial function, leading to the release of cytochrome c and the subsequent activation of the intrinsic caspase pathway, ultimately resulting in apoptosis[1]. The phosphoinositide 3-kinase (PI3K) and mitogen-activated protein kinase (MAPK) pathways are also implicated[1].
Generalized Signaling Pathway for Local Anesthetic-Induced Neurotoxicity
Caption: Generalized signaling cascade of local anesthetic-induced neurotoxicity.
Experimental Workflow for In Vitro Neurotoxicity Assessment
Caption: Typical experimental workflow for in vitro neurotoxicity studies.
Discussion and Conclusion
The available data, although indirect, allows for some inferences regarding the comparative neurotoxicity of etidocaine and ropivacaine.
-
Etidocaine: The in vivo data from the canine model indicates that etidocaine has a lower convulsive threshold than lidocaine but a higher threshold than bupivacaine, suggesting an intermediate potential for CNS toxicity among these agents[2]. Its effect on sodium channels in dorsal root ganglion neurons provides a measure of its potency at the cellular level[3].
-
Ropivacaine: Multiple studies consistently suggest that ropivacaine has a more favorable neurotoxic profile compared to bupivacaine and lidocaine. In vitro studies demonstrate a higher IC50 for growth cone collapse and better reversibility compared to some other local anesthetics[4]. In vivo studies in rabbits and rats show less histological damage to the spinal cord following intrathecal administration when compared to other local anesthetics[5][6]. Furthermore, it appears to be less cytotoxic to non-neuronal cells like those in the intervertebral disc[7].
References
- 1. mdpi.com [mdpi.com]
- 2. Comparative CNS toxicity of lidocaine, etidocaine, bupivacaine, and tetracaine in awake dogs following rapid intravenous administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Local anaesthetic effects on tetrodotoxin-resistant Na+ currents in rat dorsal root ganglion neurones | European Journal of Anaesthesiology | Cambridge Core [cambridge.org]
- 4. The neurotoxicity of local anesthetics on growing neurons: a comparative study of lidocaine, bupivacaine, mepivacaine, and ropivacaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A comparison of the neurotoxic effects on the spinal cord of tetracaine, lidocaine, bupivacaine, and ropivacaine administered intrathecally in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Intrathecally administered ropivacaine is less neurotoxic than procaine, bupivacaine, and levobupivacaine in a rat spinal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of toxicity effects of ropivacaine, bupivacaine, and lidocaine on rabbit intervertebral disc cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Etidocaine Hydrochloride: A Comparative Analysis of its Binding Affinity to Voltage-Gated Sodium Channels
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the binding affinity of etidocaine hydrochloride to voltage-gated sodium channels (VGSCs) relative to other commonly used amide local anesthetics. The information presented is supported by experimental data to assist researchers and drug development professionals in their understanding of the pharmacological properties of these agents.
Introduction to Amide Local Anesthetics and their Mechanism of Action
Amide local anesthetics are a class of drugs that reversibly block nerve signal conduction by inhibiting the influx of sodium ions through voltage-gated sodium channels in neuronal cell membranes. This blockade prevents the depolarization of the nerve, thereby inhibiting the propagation of action potentials and resulting in a loss of sensation. The clinical efficacy of a local anesthetic, including its potency and duration of action, is intrinsically linked to its binding affinity for these sodium channels.
The interaction between local anesthetics and VGSCs is complex and state-dependent, meaning the drug's affinity is influenced by the conformational state of the channel (resting, open, or inactivated). Generally, local anesthetics exhibit a higher affinity for the open and inactivated states of the channel compared to the resting state. This property, known as "use-dependent" or "phasic" block, is crucial for their clinical effectiveness, particularly in rapidly firing neurons.
Comparative Binding Affinity of Amide Local Anesthetics
The binding affinity of a local anesthetic is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the sodium current. A lower IC50 value indicates a higher binding affinity.
The following table summarizes the IC50 values for the tonic block of voltage-gated sodium channels by etidocaine and other common amide local anesthetics, as determined by patch-clamp electrophysiology on sciatic nerve fibers from Xenopus laevis.
| Amide Local Anesthetic | IC50 for Tonic Block (µM) |
| Etidocaine | 18 [1] |
| Bupivacaine | 27[1] |
| Mepivacaine | 149[1] |
| Lidocaine | 204[1] |
| Ropivacaine | 117.3* |
*Note: The IC50 value for ropivacaine was determined in a separate study on rat dorsal horn neurons. While the experimental technique (whole-cell patch clamp) is similar, direct comparison should be made with caution due to potential differences in tissue and experimental conditions.
Based on the data from the study by Braeu et al. (1998), etidocaine demonstrates a significantly higher binding affinity (lower IC50) for the resting state of voltage-gated sodium channels compared to lidocaine and mepivacaine, and a higher affinity than bupivacaine under the tested conditions.[1] This higher affinity is consistent with etidocaine's known high potency and long duration of action.
Factors Influencing Binding Affinity
Several physicochemical properties of local anesthetic molecules influence their binding affinity to sodium channels:
-
Lipid Solubility: Higher lipid solubility generally correlates with greater potency and a longer duration of action, as it allows the anesthetic to more readily partition into the lipid-rich nerve membrane where the sodium channels are located. Etidocaine is known to be highly lipid-soluble.
-
Protein Binding: The degree of plasma protein binding is also correlated with the duration of action. A higher percentage of protein binding can create a local drug reservoir, prolonging the anesthetic effect.
-
pKa: The pKa of a local anesthetic determines the proportion of ionized and non-ionized forms at physiological pH. The non-ionized form is more lipid-soluble and readily crosses the nerve membrane, while the ionized form is thought to be the active species that binds to the sodium channel from the intracellular side.
Experimental Protocols: Determining Binding Affinity via Patch-Clamp Electrophysiology
The determination of IC50 values for local anesthetic binding to voltage-gated sodium channels is commonly achieved using the patch-clamp technique. This powerful electrophysiological method allows for the recording of ion channel currents from individual cells or excised membrane patches.
Key Steps in a Typical Patch-Clamp Experiment for IC50 Determination:
-
Cell/Tissue Preparation: Isolation of individual neurons (e.g., from sciatic nerve fibers or dorsal root ganglia) is performed, often involving enzymatic digestion and mechanical dissociation.
-
Pipette Fabrication: Micropipettes with a tip diameter of approximately 1-2 µm are fabricated from borosilicate glass capillaries using a micropipette puller.
-
Gigaohm Seal Formation: The micropipette, filled with an appropriate internal solution, is brought into contact with the cell membrane. Gentle suction is applied to form a high-resistance "gigaohm" seal between the pipette tip and the membrane.
-
Whole-Cell Configuration: To measure the total sodium current from the entire cell, the membrane patch within the pipette tip is ruptured by a brief pulse of suction, establishing electrical and diffusive access to the cell's interior.
-
Voltage Clamp and Data Acquisition: The membrane potential is clamped at a specific holding potential (e.g., -80 mV) to keep the sodium channels in a resting state. Depolarizing voltage steps are then applied to elicit sodium currents, which are recorded and digitized.
-
Drug Application: The local anesthetic is applied to the cell at various concentrations.
-
IC50 Determination: The peak sodium current is measured before and after the application of different concentrations of the anesthetic. The percentage of current inhibition is plotted against the drug concentration, and the data are fitted with a dose-response curve to determine the IC50 value.
Visualizing the Comparison
The following diagram illustrates the logical relationship in comparing the binding affinities of different amide local anesthetics to their target, the voltage-gated sodium channel.
Caption: Comparative binding of amide anesthetics to their target.
Conclusion
The available experimental data indicates that this compound possesses a high binding affinity for voltage-gated sodium channels, surpassing that of several other commonly used amide local anesthetics such as lidocaine, mepivacaine, and bupivacaine in the resting state. This high affinity is a key determinant of its potent and long-lasting anesthetic effects. Understanding the comparative binding affinities and the underlying experimental methodologies is crucial for the rational selection and development of local anesthetic agents in both research and clinical settings.
References
Etidocaine Hydrochloride's Interaction with Potassium Channels: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of etidocaine hydrochloride's effects on potassium channels versus other local anesthetics. The following sections detail quantitative data, experimental methodologies, and visual representations of the underlying mechanisms.
This compound, a long-acting amide local anesthetic, primarily exerts its therapeutic effect by blocking voltage-gated sodium channels. However, its interaction with various potassium channels contributes to both its anesthetic profile and potential side effects. This comparative study delves into the effects of etidocaine and other local anesthetics on different families of potassium channels, supported by experimental data from electrophysiological studies.
Comparative Efficacy on Potassium Channels
The inhibitory potency of etidocaine and other local anesthetics on several types of potassium channels has been quantified using the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates a higher potency. The following tables summarize these findings.
Voltage-Dependent Potassium Channels (Kv)
Voltage-gated potassium channels are crucial for the repolarization phase of the action potential in neurons. Inhibition of these channels can prolong the action potential duration.
| Local Anesthetic | IC50 (µM) | Test System | Reference |
| Etidocaine | 176 | Sciatic nerve fibers of Xenopus laevis | [1] |
| Bupivacaine | 92 | Sciatic nerve fibers of Xenopus laevis | [1] |
| Lidocaine | 1118 | Sciatic nerve fibers of Xenopus laevis | [1] |
| Mepivacaine | 2305 | Sciatic nerve fibers of Xenopus laevis | [1] |
| Tetracaine | 946 | Sciatic nerve fibers of Xenopus laevis | [1] |
| Procaine | 6302 | Sciatic nerve fibers of Xenopus laevis | [1] |
Two-Pore Domain Potassium Channels (K2P)
These channels, including TASK (TWIK-related acid-sensitive K+ channel) and TREK (TWIK-related K+ channel), contribute to the resting membrane potential. Their inhibition leads to membrane depolarization, which can enhance neuronal excitability.
TASK-1 Channels
| Local Anesthetic | IC50 (µM) | Test System | Reference |
| Etidocaine | 39 | Xenopus laevis oocytes | [2][3] |
| Bupivacaine | 41 | Xenopus laevis oocytes | [2][3] |
| Ropivacaine (S-) | 53 | Xenopus laevis oocytes | [2][3] |
| Ropivacaine (R+) | 51 | Xenopus laevis oocytes | [2][3] |
| Lidocaine | 222 | Xenopus laevis oocytes | [2][3] |
| Mepivacaine | 709 | Xenopus laevis oocytes | [2][3] |
| Tetracaine | 668 | Xenopus laevis oocytes | [2][3] |
TREK-1 Channels
| Local Anesthetic | IC50 (µM) | Test System | Reference |
| Bupivacaine | 95.4 | COS-7 cells | [4] |
| Levobupivacaine | 126.1 | COS-7 cells | [4] |
| Ropivacaine | 402.7 | COS-7 cells | [4] |
ATP-Sensitive Potassium Channels (KATP)
KATP channels link cell metabolism to electrical activity. Their blockade can have significant effects on cardiac and neuronal function.
| Local Anesthetic | IC50 (µM) | Test System | Reference |
| Bupivacaine | 29 | Rat cardiomyocytes | [2] |
| Lidocaine | 43 | Rat cardiomyocytes | [2] |
| Levobupivacaine | 168 | COS-7 cells (cardiac KATP) | [5] |
| Ropivacaine | 249 | COS-7 cells (cardiac KATP) | [5] |
Note: Direct comparative data for etidocaine on KATP channels was not available in the reviewed literature.
Experimental Protocols
The data presented above were primarily obtained through electrophysiological techniques, namely two-electrode voltage-clamp (TEVC) on Xenopus laevis oocytes and whole-cell patch-clamp on cultured mammalian cells or isolated neurons.
Two-Electrode Voltage-Clamp (TEVC) on Xenopus laevis Oocytes
This technique is widely used for studying the function of ion channels expressed heterologously.
-
Oocyte Preparation: Oocytes are surgically removed from female Xenopus laevis frogs and defolliculated.
-
cRNA Injection: Complementary RNA (cRNA) encoding the specific potassium channel subunit(s) of interest is injected into the oocytes. The oocytes are then incubated for 2-7 days to allow for channel expression in the cell membrane.
-
Electrophysiological Recording:
-
An oocyte is placed in a recording chamber continuously perfused with an external solution (e.g., ND96).
-
Two microelectrodes, filled with a high potassium solution (e.g., 3 M KCl), are inserted into the oocyte. One electrode measures the membrane potential, and the other injects current to clamp the voltage at a desired level.
-
A voltage-clamp amplifier is used to control the membrane potential and record the resulting ionic currents.
-
-
Drug Application: Local anesthetics are dissolved in the external solution and perfused over the oocyte. The effect on the potassium channel currents is recorded at various concentrations to determine the IC50 value.
-
Voltage Protocol: A typical voltage protocol to study voltage-gated potassium channels involves holding the membrane potential at a negative resting potential (e.g., -80 mV) and then applying depolarizing voltage steps to activate the channels. For two-pore domain channels, which are voltage-independent, current is often measured during voltage ramps.
Whole-Cell Patch-Clamp
This technique allows for the recording of ionic currents from the entire cell membrane.
-
Cell Culture and Transfection: A mammalian cell line (e.g., HEK-293 or COS-7) is cultured. The cells are then transfected with the plasmid DNA encoding the potassium channel of interest.
-
Electrophysiological Recording:
-
A glass micropipette with a very fine tip is filled with an internal solution that mimics the intracellular environment and is brought into contact with the cell membrane.
-
A high-resistance "giga-ohm" seal is formed between the pipette tip and the cell membrane through gentle suction.
-
The membrane patch within the pipette is then ruptured by applying a brief pulse of suction, establishing electrical and molecular access to the cell's interior.
-
The patch-clamp amplifier controls the membrane potential and records the whole-cell currents.
-
-
Drug Application: The local anesthetic is applied to the external solution bathing the cells.
-
Data Analysis: The recorded currents before and after drug application are analyzed to determine the extent of inhibition and calculate the IC50.
Visualizing the Mechanisms
Experimental Workflow
The general workflow for investigating the effects of local anesthetics on potassium channels using heterologous expression systems is depicted below.
Figure 1. Experimental workflow for comparing the effects of local anesthetics on potassium channels.
Signaling Pathway: Indirect Inhibition of TREK-1 Channels
While direct channel block is the primary mechanism for many potassium channels, some local anesthetics can indirectly inhibit TREK-1 channels by interfering with an upstream signaling molecule.
Figure 2. Indirect inhibition of TREK-1 channels by local anesthetics via the PLD2 pathway.
References
- 1. pnas.org [pnas.org]
- 2. Local anesthetic inhibition of baseline potassium channels with two pore domains in tandem - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Ion selectivity filter regulates local anesthetic inhibition of G-protein-gated inwardly rectifying K+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanism of sodium channel block by local anesthetics, antiarrhythmics, and anticonvulsants - PMC [pmc.ncbi.nlm.nih.gov]
Etidocaine Hydrochloride Stability: A Comparative Analysis of Degradation Products
For researchers, scientists, and drug development professionals, understanding the stability of an active pharmaceutical ingredient (API) is paramount. This guide provides a comparative analysis of the degradation products of etidocaine hydrochloride and other long-acting amide local anesthetics, offering insights from stability studies to inform drug development and formulation.
This compound, a long-acting amide local anesthetic, is valued for its rapid onset and prolonged duration of action. However, a comprehensive understanding of its degradation profile under various stress conditions is crucial for ensuring its safety, efficacy, and shelf-life. This guide synthesizes available data on etidocaine degradation and compares it with more extensively studied alternatives like bupivacaine and ropivacaine.
Comparative Degradation Profile
Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a drug substance. These studies typically involve exposing the drug to harsh conditions such as acid, base, oxidation, light, and heat. While specific quantitative data for this compound from forced degradation studies is not extensively available in published literature, its chemical structure as an amide-type local anesthetic allows for predictions of its degradation pathways based on the behavior of similar compounds.
One theoretical degradation pathway for etidocaine involves hydrolysis of the amide bond under acidic or basic conditions, which would yield 2,6-dimethylaniline and N-ethyl-N-propyl-2-aminobutanoic acid.
In contrast, more comprehensive degradation data is available for other long-acting amide local anesthetics such as bupivacaine and ropivacaine.
Table 1: Comparison of Degradation Products of Amide Local Anesthetics
| Stress Condition | This compound (Theoretical) | Bupivacaine Hydrochloride | Ropivacaine Hydrochloride |
| Acid Hydrolysis | 2,6-dimethylaniline + N-ethyl-N-propyl-2-aminobutanoic acid | 2,6-pipecoloxylidide (major), 2,6-dimethylaniline | 2,6-pipecoloxylidide |
| Base Hydrolysis | 2,6-dimethylaniline + N-ethyl-N-propyl-2-aminobutanoic acid | 2,6-dimethylaniline | 2,6-dimethylaniline |
| Oxidative (H₂O₂) | Potential N-oxide formation | Oxidative degradation products observed | Limited degradation reported |
| Photolytic (UV) | Data not available | Generally stable | Generally stable |
| Thermal | Data not available | Generally stable | Generally stable |
Experimental Protocols for Stability Studies
A typical stability-indicating method for amide local anesthetics involves forced degradation studies followed by analysis using a validated high-performance liquid chromatography (HPLC) method.
Forced Degradation Protocol:
-
Preparation of Stock Solution: A stock solution of the drug substance (e.g., 1 mg/mL) is prepared in a suitable solvent, such as methanol or water.
-
Acid Hydrolysis: The stock solution is mixed with an equal volume of 1N hydrochloric acid and refluxed at 80°C for a specified period (e.g., 2, 4, 8, 12, and 24 hours). Samples are then neutralized with 1N sodium hydroxide.
-
Base Hydrolysis: The stock solution is mixed with an equal volume of 1N sodium hydroxide and refluxed at 80°C for a specified period. Samples are then neutralized with 1N hydrochloric acid.
-
Oxidative Degradation: The stock solution is mixed with a solution of hydrogen peroxide (e.g., 3%, 10%, or 30%) and kept at room temperature for a specified period.
-
Photolytic Degradation: The drug substance, in both solid and solution form, is exposed to UV light (e.g., 254 nm) and fluorescent light in a photostability chamber for a defined duration.
-
Thermal Degradation: The solid drug substance is kept in an oven at a high temperature (e.g., 60°C, 80°C, or 105°C) for a specified period.
-
Sample Analysis: All stressed samples are then diluted to a suitable concentration and analyzed by a stability-indicating HPLC method to separate the parent drug from any degradation products.
HPLC Method for Analysis:
A reversed-phase HPLC method with UV detection is commonly employed.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Determined by the UV absorbance maximum of the drug (typically around 210-230 nm for amide local anesthetics).
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
Visualizing Degradation and Experimental Workflow
To better understand the processes involved in stability studies, the following diagrams illustrate the theoretical degradation pathway of etidocaine and a typical experimental workflow.
Caption: Theoretical Hydrolysis Pathway of Etidocaine.
Caption: Experimental Workflow for Stability Studies.
Conclusion
While this compound remains a clinically important local anesthetic, the publicly available data on its degradation products under forced stability conditions is limited. In contrast, related long-acting amide local anesthetics like bupivacaine and ropivacaine have been more thoroughly characterized. The primary degradation pathway for these amide-type anesthetics is hydrolysis of the amide linkage, leading to the formation of corresponding aniline and amino acid derivatives.
For researchers and drug development professionals, the lack of comprehensive stability data for etidocaine highlights a need for further investigation to fully characterize its degradation profile. Such studies are essential for developing robust formulations and ensuring the quality and safety of etidocaine-containing products throughout their shelf life. The experimental protocols and comparative data presented in this guide can serve as a valuable resource for designing and executing these critical stability studies.
Safety Operating Guide
Proper Disposal of Etidocaine Hydrochloride: A Guide for Laboratory Professionals
The safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides essential guidance for researchers, scientists, and drug development professionals on the proper disposal procedures for Etidocaine Hydrochloride, ensuring the protection of personnel and the environment.
I. Hazard Profile and Immediate Safety Considerations
This compound presents specific hazards that must be understood to ensure safe handling and disposal. It is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects. Therefore, uncontrolled release into the environment must be strictly avoided.
| Hazard Classification | Precautionary Statement |
| Acute Oral Toxicity (Category 4) | H302: Harmful if swallowed. |
| Acute Aquatic Toxicity (Category 1) | H400: Very toxic to aquatic life. |
| Chronic Aquatic Toxicity (Category 1) | H410: Very toxic to aquatic life with long lasting effects. |
In the event of an accidental spill, personnel should wear appropriate personal protective equipment (PPE), including gloves, and ensure adequate ventilation. The spill should be contained and cleaned up using an absorbent material. All contaminated materials must be collected and disposed of as hazardous waste in accordance with the procedures outlined below.
II. Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is through an approved hazardous waste disposal plant or a licensed incineration facility. Under no circumstances should this compound be disposed of down the drain or in the regular trash.
Experimental Protocols for Waste Neutralization are not recommended without explicit guidance from qualified environmental health and safety (EHS) professionals, as incomplete reactions can produce other hazardous byproducts. The primary and safest approach is professional disposal.
The following steps outline the standard operating procedure for the disposal of this compound waste:
-
Waste Identification and Segregation:
-
Clearly label all waste containers with "Hazardous Waste" and "this compound."
-
Segregate this compound waste from other chemical waste streams to prevent unintended reactions.
-
-
Containerization:
-
Use only approved, leak-proof, and chemically compatible containers for waste collection.
-
Keep containers securely sealed when not in use.
-
-
Storage:
-
Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials.
-
Follow all institutional and regulatory guidelines for hazardous waste storage.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for hazardous waste.
-
If your institution does not have an EHS department, contract a licensed hazardous waste disposal company.
-
-
Documentation:
-
Maintain accurate records of the amount of this compound waste generated and disposed of, in accordance with institutional policies and local regulations.
-
III. Regulatory Compliance
Disposal of this compound must adhere to all local, state, and national regulations. In the United States, the Environmental Protection Agency (EPA) regulates the disposal of hazardous waste under the Resource Conservation and Recovery Act (RCRA). Healthcare facilities and laboratories should be aware of the EPA's Subpart P, which provides specific management standards for hazardous waste pharmaceuticals.
IV. Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound waste.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby fostering a culture of safety and regulatory compliance.
Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for Etidocaine Hydrochloride
For Immediate Implementation: This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals working with Etidocaine Hydrochloride. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment.
This compound is categorized as harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[1] Therefore, stringent safety measures are necessary to minimize exposure and prevent environmental contamination.
Personal Protective Equipment (PPE)
The following table summarizes the required personal protective equipment for handling this compound. This guidance is based on established safety protocols for hazardous drugs.[2][3][4][5]
| PPE Category | Item | Standard/Specification | Purpose |
| Hand Protection | Double Gloves | Chemotherapy-grade, powder-free nitrile or neoprene gloves meeting ASTM D6978 standard.[4] | To prevent skin contact with the hazardous substance. The outer glove should be removed after each task.[2] |
| Body Protection | Disposable Gown | Lint-free, low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs.[2][4] | To protect skin and personal clothing from contamination. |
| Eye and Face Protection | Safety Goggles & Face Shield | Goggles compliant with OSHA 29 CFR 1910.133 or European Standard EN166.[6] A full-face shield should be worn in conjunction with goggles.[7] | To protect against splashes and aerosols to the eyes and face. |
| Respiratory Protection | N95 or N100 Respirator | NIOSH-certified and fit-tested.[7] | To be used when there is a risk of generating airborne powder or aerosols. |
| Head and Shoe Protection | Disposable Covers | Appropriate for the task. | To prevent contamination of hair and personal footwear. |
Standard Operating Procedure for Handling this compound
The following diagram outlines the procedural workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
Emergency Protocol: this compound Spill Response
Immediate and correct response to a spill is critical to contain the hazard and mitigate exposure. The following workflow details the necessary steps in the event of a spill.
Caption: Step-by-step guide for responding to an this compound spill.
Operational and Disposal Plans
Handling:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.[1]
-
Avoid direct contact with skin, eyes, and clothing.[1]
-
Do not eat, drink, or smoke in areas where this compound is handled or stored.[1][6]
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[6]
-
Keep away from incompatible materials such as strong oxidizing agents.[6]
Disposal:
-
Dispose of waste materials, including contaminated PPE and spill cleanup materials, in a designated and properly labeled hazardous waste container.[1][6]
-
All disposal must be in accordance with local, state, and federal regulations.[8][9] Do not allow the substance to enter drains or waterways.[1]
First Aid Measures:
-
If Swallowed: Call a poison center or doctor immediately. Rinse mouth.[1][6]
-
Skin Contact: Remove contaminated clothing and rinse skin thoroughly with water.[1]
-
Eye Contact: Rinse immediately with plenty of water for at least 15 minutes, also under the eyelids.[6]
-
Inhalation: Move the person to fresh air.[1]
By strictly following these guidelines, you contribute to a safer research environment for yourself and your colleagues. Always prioritize safety and consult your institution's safety officer for any specific questions or concerns.
References
- 1. This compound|36637-19-1|MSDS [dcchemicals.com]
- 2. osha.gov [osha.gov]
- 3. pogo.ca [pogo.ca]
- 4. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 5. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 6. fishersci.com [fishersci.com]
- 7. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. merck.com [merck.com]
- 9. msd.com [msd.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
